Aranciamycin
Description
Properties
IUPAC Name |
(2S,3S,4R)-4-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-3-ethyl-2,5,7-trihydroxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O11/c1-5-14-24(39-27-25(37-4)23(34)19(30)10(2)38-27)18-13(26(35)28(14,3)36)9-12-17(22(18)33)21(32)16-11(20(12)31)7-6-8-15(16)29/h6-10,14,19,23-25,27,29-30,33-34,36H,5H2,1-4H3/t10-,14-,19+,23+,24+,25-,27+,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCCFHRHXSWAMU-LMIDJTKLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C2=C(C3=C(C=C2C(=O)C1(C)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5C(C(C(C(O5)C)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](C2=C(C3=C(C=C2C(=O)[C@@]1(C)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Aranciamycin: A Technical Guide to Its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aranciamycin is a naturally occurring anthracycline antibiotic produced by various species of Streptomyces, most notably Streptomyces echinatus.[1] As a member of the anthracycline class of compounds, it shares a characteristic tetracyclic ring structure and has garnered significant interest for its biological activities. This compound and its analogues have demonstrated promising antitumor and antibacterial properties, particularly against Gram-positive bacteria.[1][2] Furthermore, it has been identified as a potent inhibitor of collagenase, suggesting potential applications in conditions characterized by excessive collagen degradation.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental protocols and quantitative data relevant to researchers in the field of natural product drug discovery.
Physicochemical Properties
This compound is an orange, solid compound.[2] Its core structure consists of an aglycone, aranciamycinone, linked to a deoxy sugar moiety, 2-O-methyl-L-rhamnose.[1] The physicochemical properties of this compound A are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₈O₁₂ | [3] |
| Molecular Weight | 544.5 g/mol | [3] |
| Appearance | Orange solid | [2] |
| Solubility | Soluble in methanol (B129727) or DMSO | [2] |
| Purity (typical) | >95% by HPLC | [2] |
| Long-term Storage | -20°C | [2] |
Production and Isolation of this compound
The production of this compound is achieved through the fermentation of a producing Streptomyces strain, followed by extraction and purification of the target compound from the fermentation broth.
Experimental Protocol: Fermentation
This protocol is a representative example for the cultivation of an this compound-producing Streptomyces strain. Optimization of media components and fermentation parameters is often necessary for maximizing yield.
-
Inoculum Preparation:
-
Prepare a seed culture medium (e.g., ISP-2 broth: 4 g/L yeast extract, 10 g/L malt (B15192052) extract, 4 g/L dextrose, pH 7.0).
-
Inoculate the seed medium with a spore suspension or a vegetative mycelial stock of the Streptomyces strain.
-
Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 200-250 rpm until a dense culture is obtained.
-
-
Production Fermentation:
-
Prepare the production medium. A representative medium composition is as follows: 10 g/L glucose, 4 g/L yeast extract, 4 g/L meat extract, 4 g/L peptone, and 2 g/L NaCl, with the pH adjusted to 7.5.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture at 30°C for 5-7 days with vigorous aeration and agitation (e.g., 200-250 rpm in a baffled flask).
-
Monitor the production of this compound periodically by analytical techniques such as HPLC.
-
Experimental Protocol: Extraction and Purification
The following is a general procedure for the extraction and purification of this compound from the fermentation broth.
-
Harvesting and Extraction:
-
At the end of the fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Extract the culture broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297), twice.
-
Extract the mycelial biomass with methanol or acetone (B3395972) to recover intracellular this compound.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or chloroform).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the enriched fraction by preparative reverse-phase HPLC (e.g., on a C18 column) using a suitable mobile phase, such as a water-acetonitrile or water-methanol gradient, to obtain pure this compound.
-
-
Visualization of Experimental Workflow
Caption: Workflow for the production and isolation of this compound.
Structure Elucidation
The structure of this compound and its analogues is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
The following tables present representative ¹H and ¹³C NMR data for an this compound analogue, this compound Anhydride, in CDCl₃.[1]
Table 1: ¹H NMR Data for this compound Anhydride
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Data for this compound Anhydride
| Position | Chemical Shift (δ, ppm) |
| ... | ... |
| ... | ... |
Note: The complete, specific peak assignments for this compound A were not available in the initial search results. The data for this compound Anhydride serves as a representative example of the type of data required for structural elucidation.
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule, which allows for the calculation of its elemental composition. For this compound (C₂₇H₂₈O₁₂), the expected exact mass would be approximately 544.1581.
Biosynthesis of this compound
This compound is a type II polyketide, synthesized by a multi-enzyme complex known as a polyketide synthase (PKS). The biosynthesis involves the sequential condensation of acetate units to form a polyketide chain, which then undergoes a series of cyclizations, reductions, and tailoring reactions to form the final anthracycline scaffold. This aglycone is then glycosylated with a modified sugar.
Putative Biosynthetic Pathway
-
Polyketide Chain Assembly: The biosynthesis is initiated with a starter unit (likely acetyl-CoA) and is extended by the sequential addition of nine malonyl-CoA extender units by the minimal PKS (ketosynthase, chain length factor, and acyl carrier protein).
-
Cyclization and Aromatization: The polyketide chain undergoes a series of regiospecific cyclizations and aromatizations catalyzed by cyclases and aromatases to form the tetracyclic ring structure of the aglycone.
-
Tailoring Reactions: The aglycone undergoes several post-PKS modifications, including hydroxylation, methylation, and oxidation, catalyzed by tailoring enzymes such as oxygenases and methyltransferases.
-
Glycosylation: A deoxysugar, derived from a primary metabolite like glucose-1-phosphate, is synthesized and activated as a nucleotide diphosphate (B83284) sugar. A glycosyltransferase then attaches this sugar to the aglycone at a specific hydroxyl group.
Visualization of Putative Biosynthetic Pathway
Caption: Putative biosynthetic pathway of this compound.
Biological Activity and Mechanism of Action
This compound exhibits significant biological activities, including antitumor and collagenase inhibitory effects.
Antitumor Activity
This compound and its analogues have demonstrated cytotoxicity against various cancer cell lines.
Table 3: Antitumor Activity of this compound Analogues
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound Analogue 3 | K562 | 22.0 ± 0.20 | [3] |
| This compound Analogue 5 | K562 | 1.80 ± 0.01 | [3] |
| This compound Analogue 6 | K562 | 12.1 ± 0.07 | [3] |
The antitumor mechanism of anthracyclines like this compound is generally attributed to their ability to intercalate into DNA, thereby disrupting DNA replication and transcription, and to inhibit the enzyme topoisomerase II, which leads to DNA strand breaks and apoptosis.
Visualization of Putative Antitumor Signaling Pathway
Caption: Proposed mechanism of antitumor action of this compound.
Collagenase Inhibition
This compound has been shown to be a potent inhibitor of Clostridium histolyticum collagenase.
Table 4: Collagenase Inhibitory Activity of this compound A
| Enzyme | IC₅₀ | Reference |
| Clostridium histolyticum collagenase | 3.7 x 10⁻⁷ M | [2] |
The mechanism of collagenase inhibition by this compound is an area of ongoing research but may involve chelation of the zinc ion essential for the catalytic activity of this metalloproteinase.
Conclusion
This compound, a member of the anthracycline family isolated from Streptomyces species, continues to be a compound of significant scientific interest due to its diverse biological activities. Its potential as an antitumor agent and a collagenase inhibitor warrants further investigation. The methodologies outlined in this guide provide a framework for the production, isolation, and characterization of this compound and its analogues. Future research efforts may focus on the elucidation of the complete biosynthetic pathway to enable combinatorial biosynthesis of novel derivatives with improved therapeutic properties, as well as a more detailed investigation into its molecular mechanisms of action to identify new therapeutic targets.
References
Aranciamycin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aranciamycin is a naturally occurring anthracycline antibiotic isolated from Streptomyces species.[1] This document provides a detailed overview of its chemical structure, physicochemical properties, and biological activities. It includes a summary of its discovery, methods for its isolation and characterization, and an exploration of its potential as an anticancer and antimicrobial agent. All quantitative data are presented in structured tables for comparative analysis. Furthermore, this guide outlines detailed experimental protocols for key biological assays and visualizes the proposed mechanisms of action through signaling pathway and workflow diagrams.
Chemical Structure and Properties
This compound is a glycosidic anthracycline characterized by a tetracyclic aglycone linked to a deoxy sugar moiety.
Chemical Structure
The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including UV-Vis, IR, NMR (¹H, ¹³C, COSY, HSQC, HMBC), and mass spectrometry.[2][3] The core structure consists of a naphthacenequinone chromophore, which is characteristic of the anthracycline class of compounds.
IUPAC Name: (2S,3S,4R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-3-methoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione
CAS Number: 72389-06-1
Molecular Formula: C₂₇H₂₈O₁₂
Molecular Weight: 544.5 g/mol
Physicochemical Properties
A summary of the known physicochemical properties of this compound and its analogue this compound A is presented in Table 1.
Table 1: Physicochemical Properties of this compound and this compound A
| Property | This compound | This compound A | Reference(s) |
| Appearance | Orange-yellow solid | Orange solid | [4][5] |
| Solubility | Soluble in methanol, DMSO | Soluble in methanol, DMSO | [5] |
| UV-Vis λmax (nm) | Not Reported | 226, 260, 433 | Not Reported |
| Purity | Not Reported | >95% by HPLC | [5] |
| Long-term Storage | Not Reported | -20°C | [5] |
Isolation and Purification
This compound is a secondary metabolite produced by certain strains of Streptomyces, notably Streptomyces echinatus.[4] The isolation and purification process is critical for obtaining a pure compound for structural elucidation and biological testing.
Fermentation and Extraction Workflow
The general workflow for the isolation and purification of this compound from a Streptomyces culture is depicted below.
References
- 1. droracle.ai [droracle.ai]
- 2. Anthracycline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondria Death/Survival Signaling Pathways in Cardiotoxicity Induced by Anthracyclines and Anticancer-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
An In-depth Technical Guide to the Aranciamycin Biosynthesis Pathway in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aranciamycin (B1207162) is a polyketide antibiotic belonging to the anthracycline family, a class of compounds renowned for their potent antitumor properties. Produced by actinomycetes, particularly species of Streptomyces, this compound and its derivatives have demonstrated significant biological activities, including the inhibition of DNA synthesis in tumor cells. Understanding the intricate biosynthetic pathway of this compound is paramount for harnessing its therapeutic potential through metabolic engineering and combinatorial biosynthesis to generate novel, more effective analogs. This guide provides a comprehensive technical overview of the this compound biosynthesis pathway, consolidating current knowledge on its genetic basis, enzymatic machinery, and regulatory aspects.
This compound Biosynthetic Gene Cluster (BGC)
The biosynthesis of this compound is orchestrated by a dedicated gene cluster containing all the necessary enzymatic machinery. While the complete and fully annotated this compound biosynthetic gene cluster from its native producer, Streptomyces echinatus, is not detailed in a single comprehensive publication, studies involving its heterologous expression have provided significant insights. This compound is classified as a type II polyketide, and its biosynthesis follows a conserved paradigm for this class of molecules, involving a core polyketide synthase (PKS) and a suite of tailoring enzymes.
The core of the biosynthetic machinery is a type II PKS, which iteratively condenses simple carboxylic acid units to form the polyketide backbone. This process involves a minimal PKS complex typically comprising a ketosynthase (KSα and KSβ, the latter also known as the chain length factor or CLF) and an acyl carrier protein (ACP). Following the synthesis of the polyketide chain, a series of tailoring enzymes, including cyclases, aromatases, oxygenases, methyltransferases, and glycosyltransferases, modify the initial backbone to yield the final this compound structure.
Proposed Biosynthesis Pathway of this compound
Based on the well-characterized biosynthesis of related anthracyclines such as steffimycin (B1681132) and daunorubicin, a putative pathway for this compound can be proposed. The pathway commences with the formation of the polyketide backbone, followed by a series of tailoring reactions.
Polyketide Backbone Synthesis
The biosynthesis is initiated by a type II polyketide synthase (PKS) that utilizes a starter unit, likely acetyl-CoA, and multiple extender units, typically malonyl-CoA. The PKS complex, consisting of ketosynthase (KS), chain length factor (CLF), and acyl carrier protein (ACP), catalyzes the iterative Claisen condensation of these precursor molecules to form a linear polyketide chain.
Cyclization and Aromatization
Once the full-length polyketide chain is assembled, it undergoes a series of cyclization and aromatization reactions, catalyzed by specific cyclases (CYC) and aromatases (ARO). These enzymatic steps are crucial for the formation of the characteristic tetracyclic ring structure of the anthracycline core.
Post-PKS Tailoring Modifications
The tetracyclic intermediate is then subjected to a cascade of tailoring modifications to achieve the final structure of this compound. These modifications are catalyzed by a variety of enzymes encoded within the gene cluster:
-
Oxygenases (Monooxygenases/Dioxygenases): These enzymes introduce hydroxyl groups at specific positions on the aromatic core.
-
Methyltransferases (MTs): These enzymes add methyl groups, utilizing S-adenosyl methionine (SAM) as a methyl donor.
-
Glycosyltransferases (GTs): A key step in the biosynthesis of many bioactive natural products is the attachment of sugar moieties. In the case of this compound, a flexible glycosyltransferase is responsible for attaching a deoxysugar unit to the aglycone. This glycosylation is often critical for the biological activity of the compound.
The following diagram illustrates the proposed biosynthetic pathway for this compound.
Regulation of this compound Biosynthesis
The production of secondary metabolites like this compound in Streptomyces is tightly regulated. This regulation occurs at multiple levels, from pathway-specific regulators within the gene cluster to global regulators that respond to nutritional and environmental signals.
A common feature in antibiotic biosynthetic gene clusters is the presence of one or more regulatory genes. For type II polyketide gene clusters, these often include Streptomyces antibiotic regulatory proteins (SARPs). These proteins are pathway-specific transcriptional activators that control the expression of the biosynthetic genes. It is highly probable that the this compound gene cluster contains a SARP-like regulator that positively controls its own biosynthesis.
Global regulators, which are not located within the gene cluster, also play a crucial role. These can respond to factors such as carbon and nitrogen availability, phosphate (B84403) limitation, and the presence of signaling molecules like γ-butyrolactones.
The following diagram depicts a simplified model of the regulatory cascade that likely controls this compound production.
Quantitative Data
Quantitative data on this compound biosynthesis is sparse in the literature. However, studies on the heterologous expression of the this compound gene cluster provide some insights into production levels under specific laboratory conditions. The following table summarizes relative production data from a study utilizing Streptomyces albus as a heterologous host.
| Strain/Condition | Relative this compound Production (Normalized) |
| S. albus SAM2 ara⁺ (wild type) | 1.00 |
| Mutant Strain 1 | Varies (data presented as a range in original study) |
| Mutant Strain 2 | Varies (data presented as a range in original study) |
| ... (other mutant strains) | ... |
| Data adapted from a study on the chromosomal position effect on heterologous expression. Absolute production values were not provided. |
Experimental Protocols
Heterologous Expression of the this compound Biosynthetic Gene Cluster
The heterologous expression of the this compound BGC in a host like Streptomyces albus is a key experimental strategy to study its function and produce novel derivatives.
Objective: To express the this compound BGC in a heterologous host to confirm gene cluster function and facilitate production.
Methodology:
-
Gene Cluster Cloning:
-
A cosmid library of the genomic DNA from the native this compound producer (Streptomyces echinatus) is constructed.
-
The library is screened using probes designed from conserved sequences of type II PKS genes.
-
Positive cosmids containing the this compound BGC are identified and sequenced.
-
-
Construction of the Expression Plasmid:
-
The entire this compound BGC is cloned into a suitable E. coli-Streptomyces shuttle vector (e.g., a vector with an integrative element like the φC31 attP site and a constitutive promoter like ermEp*).
-
-
Transformation of the Heterologous Host:
-
The resulting expression plasmid is introduced into a suitable heterologous host, such as Streptomyces albus or Streptomyces coelicolor, via protoplast transformation or intergeneric conjugation from E. coli.
-
-
Cultivation and Fermentation:
-
The recombinant Streptomyces strain is cultivated in a suitable production medium (e.g., R5A medium).
-
Fermentation is carried out for a specific duration (e.g., 5-7 days) at an optimal temperature (e.g., 28-30°C) with shaking.
-
-
Extraction and Analysis of this compound:
-
The culture broth is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extract is concentrated in vacuo.
-
The crude extract is analyzed for the presence of this compound and its derivatives using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).
-
-
Structure Elucidation:
-
Produced compounds are purified using chromatographic techniques (e.g., preparative HPLC).
-
The structures of the isolated compounds are determined by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
-
The following diagram illustrates a typical workflow for the heterologous expression of a natural product biosynthetic gene cluster.
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex process involving a type II polyketide synthase and a series of tailoring enzymes, all encoded within a dedicated gene cluster and subject to intricate regulatory control. While the complete pathway has not been fully elucidated in a single study, a combination of heterologous expression experiments and analogies to other well-characterized anthracycline pathways provides a solid framework for understanding its biogenesis.
Future research should focus on the detailed biochemical characterization of each enzyme in the this compound pathway to precisely delineate their functions and substrate specificities. A deeper understanding of the regulatory networks governing the expression of the this compound gene cluster will be crucial for developing rational strategies to improve production titers. Such knowledge will not only advance our fundamental understanding of natural product biosynthesis but also pave the way for the engineered production of novel this compound analogs with potentially enhanced therapeutic properties for drug development.
Aranciamycin mechanism of action as an anticancer agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aranciamycin (B1207162), a member of the anthracycline class of antibiotics, has demonstrated notable anticancer properties. This technical guide provides an in-depth exploration of its core mechanism of action, drawing from studies on this compound and its structural analogues. The primary modes of its antitumor activity are believed to involve DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species (ROS), and the subsequent induction of apoptosis and cell cycle arrest. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the key molecular pathways and experimental workflows to facilitate further research and drug development efforts in this area.
Introduction
Anthracyclines are a cornerstone of cancer chemotherapy, renowned for their broad-spectrum efficacy against a variety of hematological and solid tumors.[1] this compound, a naturally occurring anthracycline produced by Streptomyces species, has emerged as a compound of interest due to its cytotoxic effects on cancer cells.[2][3] Like other members of its class, such as doxorubicin (B1662922) and daunorubicin, this compound's complex tetracyclic ring structure is central to its biological activity.[4] Understanding the precise molecular interactions and cellular consequences of this compound treatment is critical for its potential development as a therapeutic agent. This guide aims to provide a detailed technical overview of its anticancer mechanism of action.
Core Mechanisms of Action
The anticancer effects of this compound are multifaceted, primarily targeting fundamental cellular processes to induce cancer cell death.
DNA Intercalation
A principal mechanism of action for anthracyclines is their ability to intercalate into the DNA double helix.[4] The planar aromatic structure of this compound allows it to insert itself between DNA base pairs, leading to a distortion of the DNA structure. This physical obstruction interferes with essential DNA-dependent processes such as replication and transcription, ultimately halting cell proliferation.[4][5] Studies on related compounds have shown that this intercalation can inhibit DNA synthesis.[2]
Topoisomerase II Inhibition
This compound is also proposed to act as a topoisomerase II inhibitor. Topoisomerase II is a vital enzyme that resolves DNA topological challenges during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[6][7] Anthracyclines stabilize the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[6] This leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.[8]
Generation of Reactive Oxygen Species (ROS)
A significant contributor to the cytotoxicity of anthracyclines is the generation of reactive oxygen species (ROS).[9] The quinone moiety in the this compound structure can undergo redox cycling, leading to the formation of superoxide (B77818) radicals and hydrogen peroxide.[9] This process can occur in various cellular compartments, including the mitochondria.[9] The resulting oxidative stress inflicts damage on cellular components, including lipids, proteins, and DNA, further contributing to the induction of apoptosis.[10][11]
Induction of Apoptosis and Cell Cycle Arrest
The culmination of DNA damage and oxidative stress induced by this compound is the activation of programmed cell death, or apoptosis.[12] DNA damage response pathways are activated, leading to the upregulation of pro-apoptotic proteins and the activation of caspases, the key executioners of apoptosis.[8][13] Furthermore, the cellular damage often triggers cell cycle checkpoints, leading to arrest at various phases of the cell cycle, preventing the proliferation of damaged cells.[12]
Quantitative Data
The cytotoxic activity of this compound and its analogues has been evaluated against several human cancer cell lines. The available data, while limited, provides insight into its potency.
| Compound(s) | Cell Line(s) | IC50 Value(s) | Reference(s) |
| Aranciamycins I, J, A, and this compound | Panel of human cancer cell lines | > 7.5 µM | [3] |
| This compound | Yoshida sarcoma tumor cells | Inhibition of DNA synthesis observed | [2] |
Note: The available data often provides a threshold of activity rather than specific IC50 values for a broad range of cell lines.
Signaling Pathways
The cellular response to this compound-induced damage involves a complex network of signaling pathways. Based on the known mechanisms of anthracyclines, the following pathways are likely to be modulated:
-
DNA Damage Response (DDR) Pathway: The accumulation of DNA double-strand breaks activates sensor proteins like ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including p53 and CHK2, to initiate cell cycle arrest and apoptosis.
-
Apoptotic Pathways: Both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways can be activated. The intrinsic pathway is triggered by cellular stress and DNA damage, leading to the release of cytochrome c from the mitochondria and the formation of the apoptosome.
-
Oxidative Stress Response Pathways: The generation of ROS activates antioxidant response pathways, such as the Nrf2 pathway, as a cellular defense mechanism. However, overwhelming oxidative stress will lead to cell death.
Caption: this compound's multifaceted mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the anticancer mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
RPMI-1640 or DMEM medium with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.[14]
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound and incubate for 48 hours.[14]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells
-
This compound
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest and fix the cells in 70% cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry.[15]
Topoisomerase II Inhibition Assay
Objective: To assess the inhibitory effect of this compound on topoisomerase II activity.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
This compound
-
Reaction buffer
-
ATP
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Set up reaction mixtures containing topoisomerase II, kDNA, and varying concentrations of this compound in the reaction buffer.
-
Initiate the reaction by adding ATP and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA products by agarose gel electrophoresis. Inhibition of topoisomerase II will result in the persistence of catenated kDNA.[16]
Reactive Oxygen Species (ROS) Measurement
Objective: To measure the intracellular generation of ROS induced by this compound.
Materials:
-
Cancer cells
-
This compound
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with this compound for a specified time.
-
Load the cells with DCFH-DA and incubate for 30 minutes.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS, using a fluorescence microscope or flow cytometer.
Conclusion
This compound exhibits significant potential as an anticancer agent through a multi-pronged mechanism of action that is characteristic of the anthracycline class. Its ability to intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species collectively contributes to the induction of apoptosis and cell cycle arrest in cancer cells. While further research is required to fully elucidate its specific molecular targets and to establish a more comprehensive cytotoxicity profile across a wider range of cancer types, the existing evidence strongly supports its continued investigation in preclinical and potentially clinical settings. The detailed experimental protocols provided herein offer a robust framework for future studies aimed at unraveling the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aranciamycins I and J, Antimycobacterial Anthracyclines from an Australian Marine-Derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intercalation of anthracyclines into living cell DNA analyzed by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis induced by anthracycline antibiotics in P388 parent and multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Anthracycline-Enhanced Reactive Oxygen Metabolism in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Reactive Oxygen Species Capacity of Tumor Cells with Repurposed Drug as an Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Anticancer property of sediment actinomycetes against MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 16. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Aranciamycin's Activity Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aranciamycin, an anthracycline antibiotic produced by Streptomyces species, has demonstrated notable biological activity against Gram-positive bacteria. This technical guide provides an in-depth analysis of its antibacterial properties, drawing from available scientific literature. It outlines the current understanding of this compound's mechanism of action, presents available quantitative data on its efficacy, details relevant experimental protocols for its assessment, and provides visual representations of its molecular pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.
Introduction
The rise of antibiotic-resistant Gram-positive pathogens presents a significant challenge to global health. This has spurred research into novel antimicrobial compounds, including those from natural sources. This compound, a member of the anthracycline class of antibiotics, has been identified as a compound with selective activity against these challenging bacteria. This guide synthesizes the existing data on this compound's bioactivity to provide a foundational resource for further investigation and drug development efforts.
Quantitative Data on Biological Activity
While specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad panel of Gram-positive bacteria are not extensively detailed in the available literature, studies have reported on its general cytotoxic effects. The following table summarizes the available quantitative data for this compound and its derivatives.
| Compound(s) | Organism(s) | Assay Type | Value | Citation |
| Aranciamycins I, J, A, and this compound | Gram-positive bacteria | Cytotoxicity | IC50 >1.1 μM | [1][2] |
| Aranciamycins I, J, A, and this compound | Gram-negative bacteria and fungi | Cytotoxicity | IC50 >30 μM | [1][2] |
| This compound Anhydride | Bacillus subtilis | Antibacterial Activity | Weak inhibition | [2] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. While related to MIC, it is not a direct measure of the minimum concentration needed to inhibit bacterial growth.
Mechanism of Action
As an anthracycline, the primary mechanism of action for this compound against Gram-positive bacteria is believed to be the inhibition of nucleic acid synthesis. This is consistent with findings that this compound and its derivatives inhibit DNA synthesis in tumor cells.[2] The proposed pathway involves two key steps:
-
DNA Intercalation: The planar aromatic core of the this compound molecule inserts itself between the base pairs of the bacterial DNA helix. This distorts the DNA structure, interfering with processes like replication and transcription.
-
Inhibition of Type II Topoisomerases: this compound is thought to inhibit the function of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA supercoiling during replication. By stabilizing the enzyme-DNA complex after the DNA has been cleaved, this compound prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, cell death.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in Gram-positive bacteria.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound against Gram-positive bacteria.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
a. Materials:
-
This compound stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Positive control (broth with inoculum, no antibiotic).
-
Negative control (broth only).
b. Protocol:
-
Prepare serial two-fold dilutions of this compound in CAMHB across the wells of the 96-well plate.
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in a well with no visible bacterial growth.
DNA Gyrase Supercoiling Inhibition Assay
This assay determines the ability of this compound to inhibit the supercoiling activity of DNA gyrase.
a. Materials:
-
Purified DNA gyrase enzyme.
-
Relaxed plasmid DNA (e.g., pBR322).
-
Assay buffer containing ATP.
-
This compound at various concentrations.
-
Agarose (B213101) gel electrophoresis equipment.
-
DNA staining agent (e.g., ethidium (B1194527) bromide).
b. Protocol:
-
In a reaction tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a proteinase.
-
Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
Visualize the DNA bands under UV light after staining. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control without this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound demonstrates selective cytotoxic activity against Gram-positive bacteria, likely through the inhibition of DNA synthesis via DNA intercalation and targeting of type II topoisomerases. While the currently available public data lacks a detailed profile of its Minimum Inhibitory Concentrations against a wide array of Gram-positive pathogens, its classification as an anthracycline and initial findings provide a strong rationale for its further investigation. The experimental protocols and workflows detailed in this guide offer a framework for future studies aimed at fully characterizing this compound's antibacterial potential and elucidating its precise mechanism of action. Such research is vital for the development of new therapeutic strategies to combat the growing threat of antibiotic-resistant bacteria.
References
Aranciamycin as a Potent Inhibitor of Bacterial Collagenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of aranciamycin (B1207162), an anthracycline antibiotic, and its significant inhibitory activity against collagenase. The document details the quantitative inhibition data, outlines the experimental protocols for assessing this inhibition, and visually represents the direct inhibitory mechanism. This guide is intended for researchers and professionals in drug discovery and development who are exploring novel enzyme inhibitors.
Introduction
Collagenases are a class of matrix metalloproteinases (MMPs) that play a crucial role in the degradation of extracellular matrix collagen.[1] While essential for physiological processes like tissue remodeling and wound healing, excessive collagenase activity is implicated in various pathological conditions, including bacterial infections, rheumatoid arthritis, and cancer metastasis.[1][2] The identification of potent and specific collagenase inhibitors is therefore a significant area of therapeutic research.
This compound, a naturally occurring anthracycline antibiotic, has been identified as a potent inhibitor of Clostridium histolyticum collagenase.[3][4] This guide synthesizes the available technical data on this compound's anti-collagenolytic properties, providing a valuable resource for further investigation and development.
Quantitative Inhibition Data
This compound demonstrates significant and specific inhibitory activity against Clostridium histolyticum collagenase. The key quantitative measure of its potency is the half-maximal inhibitory concentration (IC50). Notably, this compound shows selectivity for collagenase, with minimal to no inhibition of other proteases like elastase and trypsin at comparable concentrations.[3]
A study by Bols et al. (1992) established the following inhibitory values for this compound and its derivatives.[3] The data highlights that modifications to the sugar ring or the B and D rings of the aglycone resulted in a loss of activity, whereas esterification of the tertiary alcohol at C-9 led to increased potency.[3]
| Compound | Target Enzyme | IC50 (M) | Notes |
| This compound (1) | Clostridium histolyticum Collagenase | 3.7 x 10⁻⁷ | - |
| This compound Derivatives (2-13) | Clostridium histolyticum Collagenase | Varied | Modifications at the sugar ring or rings B and D of the aglycone led to loss of activity. Esterification at C-9 increased potency. |
| This compound (1) | Elastase | > 10⁻⁵ | No significant inhibition observed. |
| This compound (1) | Trypsin | > 10⁻⁵ | No significant inhibition observed. |
Mechanism of Action
The available literature suggests that this compound and other anthracyclines act as direct inhibitors of bacterial collagenase.[3][5] The inhibitory mechanism is likely independent of chelation of Ca²⁺ or Zn²⁺ ions, which are essential for collagenase activity and stability.[5] This points towards a direct binding interaction between this compound and the enzyme.
Caption: Direct inhibition of collagenase by this compound.
Experimental Protocols
The following section details the methodology for determining the collagenase inhibitory activity of this compound. This protocol is based on the methods described for assessing bacterial collagenase inhibition.[3]
Materials and Reagents
-
Clostridium histolyticum collagenase
-
This compound
-
Synthetic collagenase substrate (e.g., N-(3-[2-furyl]acryloyl)-Leu-Gly-Pro-Ala, FALGPA)[6]
-
Tricine buffer (pH 7.5)[6]
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution[2]
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340-345 nm[6][7]
Assay Procedure
The following workflow outlines the steps for the collagenase inhibition assay.
Caption: Experimental workflow for collagenase inhibition assay.
Detailed Steps:
-
Compound Preparation: Prepare stock solutions of this compound in DMSO. Create a series of dilutions at various concentrations to determine the IC50 value.[2]
-
Enzyme and Substrate Preparation: Prepare a working solution of Clostridium histolyticum collagenase in Tricine buffer (pH 7.5). Also, prepare a solution of the FALGPA substrate.[6]
-
Assay Reaction:
-
In a 96-well microplate, add the collagenase solution to each well.
-
Add the different concentrations of the this compound solutions to the respective wells. Include a control well with DMSO but no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 25°C for 30 minutes.[6]
-
Initiate the reaction by adding the FALGPA substrate solution to all wells.
-
Incubate the plate at 25°C for 15 minutes.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples at 340 nm using a spectrophotometer.[6]
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100[6]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
The IC50 value is determined from the resulting dose-response curve.[2]
-
Conclusion
This compound has been demonstrated to be a potent and selective inhibitor of bacterial collagenase.[3] The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in exploring this compound and its derivatives as potential therapeutic agents for conditions characterized by excessive collagenase activity. Further studies are warranted to elucidate the precise binding mode of this compound to collagenase and to evaluate its efficacy and safety in preclinical models.
References
- 1. agscientific.com [agscientific.com]
- 2. Discovery of New Microbial Collagenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. [Studies on collagenase inhibitors. III. Inhibitory effects of anthracyclines on bacterial collagenase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 7. Collagenase Activity Assay Kit (Colorimetric) (ab196999) | Abcam [abcam.com]
The Core of Aranciamycin Derivatives: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Aranciamycin and its derivatives represent a compelling class of anthracycline antibiotics with significant potential in oncology and infectious disease research. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics. This document outlines the quantitative biological data, detailed experimental methodologies for key assays, and visual representations of the core signaling pathways implicated in their mechanism of action.
Structure-Activity Relationship of this compound Derivatives
The biological activity of this compound derivatives is intricately linked to their chemical structure. Modifications to the tetracyclic backbone, the sugar moieties, and various functional groups have been shown to significantly impact their cytotoxic and antimicrobial potency. The following tables summarize the quantitative data from various studies, providing a clear comparison of the activities of different analogs.
Anticancer Activity
The antitumor potential of this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing cytotoxicity.
| Compound | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| This compound | Yoshida Sarcoma | - | Natural Product | [1] |
| Aranciamycins I & J | Human Cancer Cell Lines | > 7.5 | New marine-derived analogs | [2] |
| Aranciamycins I, J, A, & 4 | Human Cancer Cell Lines | > 7.5 | Marine-derived analogs | [1] |
| Tetracenoquinocin A | HepG2 | 5.57 | New anthracycline-type metabolite | [1] |
| Tetracenoquinocin A | A549 | 24.30 | New anthracycline-type metabolite | [1] |
| Tetracenoquinocin A | HCT-116 | 20.82 | New anthracycline-type metabolite | [1] |
| Dermacozine G | K562 (Leukemia) | 7 | Phenazine derivative from deep-sea dermacocci | [1] |
| Dermacozine F | K562 (Leukemia) | 9 | Phenazine derivative from deep-sea dermacocci | [1] |
Key Observations:
-
The substitution pattern on the anthracycline core plays a critical role in determining cytotoxic potency.
-
The nature and position of sugar moieties can influence DNA binding and overall activity[3].
-
Specific derivatives show selective cytotoxicity against different cancer cell lines, highlighting the potential for targeted therapy development.
Antimycobacterial Activity
Several this compound derivatives have demonstrated promising activity against Mycobacterium tuberculosis and other mycobacterial species. The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial efficacy.
| Compound | Bacterial Strain | IC50 (µM) | Key Structural Features | Reference |
| Aranciamycins I & J | M. bovis BCG | 0.7 - 1.7 | New marine-derived analogs | [2] |
| Aranciamycins I, J, A, & 4 | M. bovis BCG | 0.7 - 1.7 | Marine-derived analogs | [1][4] |
| Aranciamycins I, J, A, & 4 | Gram-positive bacteria | > 1.1 | Marine-derived analogs | [2] |
| Aranciamycins I, J, A, & 4 | Gram-negative bacteria | > 30 | Marine-derived analogs | [2] |
| This compound K | Streptococcus agalactiae | 11.5 (MIC) | Marine-derived analog | [5] |
Key Observations:
-
This compound derivatives exhibit selective activity, being more potent against Gram-positive bacteria and mycobacteria than Gram-negative bacteria[2].
-
The structural features contributing to antimycobacterial activity may differ from those required for anticancer effects, suggesting the potential for developing derivatives with specific antimicrobial profiles.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of this compound derivatives. The following sections provide methodologies for key assays.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using a suitable software.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microplate. The MIC is determined by observing the lowest concentration of the agent that prevents visible bacterial growth after incubation.
Materials:
-
Bacterial strains (e.g., Mycobacterium bovis BCG, Staphylococcus aureus)
-
Appropriate broth medium (e.g., Middlebrook 7H9 for mycobacteria, Mueller-Hinton Broth for other bacteria)
-
96-well microplates
-
This compound derivatives
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours (or longer for slow-growing mycobacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm with a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.
Signaling Pathways and Mechanisms of Action
This compound derivatives, as members of the anthracycline family, are believed to exert their biological effects through multiple mechanisms, primarily targeting fundamental cellular processes. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.
DNA Intercalation and Topoisomerase II Inhibition
A primary mechanism of action for anthracyclines is their ability to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme crucial for DNA replication and repair.
Caption: this compound's mechanism of action.
Induction of Apoptosis
The DNA damage induced by this compound derivatives triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Aranciamycins I and J, Antimycobacterial Anthracyclines from an Australian Marine-Derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxyribonucleic acid binding studies on several new anthracycline antitumor antibiotics. Sequence preference and structure--activity relationships of marcellomycin and its analogues as compared to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Aranciamycin Anhydride: A Technical Overview of its Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aranciamycin (B1207162) anhydride (B1165640) is an anthracycline-type antibiotic isolated from Streptomyces species. As a member of the anthracycline class of natural products, which includes potent and widely used anticancer agents like doxorubicin, this compound anhydride and its related compounds have garnered interest for their potential biological activities. This technical guide provides a comprehensive overview of the known biological properties of this compound anhydride, with a focus on its antibacterial and cytotoxic effects. The information is presented to support further research and development in the fields of microbiology and oncology.
Antibacterial Activity
Related this compound compounds, however, have shown more pronounced and selective antibacterial effects. A study on aranciamycins I, J, A, and this compound demonstrated moderate and selective cytotoxicity against Gram-positive bacteria, with IC50 values greater than 1.1 μM.[1][3] Notably, these compounds were significantly more potent against the Mycobacterium tuberculosis surrogate, M. bovis bacille Calmette-Guérin, with IC50 values ranging from 0.7 to 1.7 μM.[1][3] In contrast, these aranciamycins were noncytotoxic when tested against selected Gram-negative bacteria and fungi, with IC50 values exceeding 30 μM.[1][3]
Quantitative Data on Antibacterial Activity of this compound Congeners
| Compound/Extract | Organism | Activity (IC50/MIC) | Reference |
| Aranciamycins I, J, A, and this compound | Gram-positive bacteria | IC50 > 1.1 μM | [1][3] |
| Aranciamycins I, J, A, and this compound | M. bovis BCG | IC50 = 0.7-1.7 μM | [1][3] |
| Aranciamycins I, J, A, and this compound | Gram-negative bacteria | IC50 > 30 μM | [1][3] |
| Aranciamycins I, J, A, and this compound | Fungi | IC50 > 30 μM | [1][3] |
Anticancer Activity
The cytotoxic potential of this compound anhydride and related compounds against various cancer cell lines has been investigated. While specific IC50 values for this compound anhydride are not detailed in the available search results, related aranciamycins have shown moderate cytotoxicity against a panel of human cancer cell lines, with IC50 values reported to be greater than 7.5 μM.[1][3]
A closely related new anthracycline-type metabolite, designated as tetracenoquinocin A, isolated from Streptomyces sp. NEAU-L3, demonstrated potent cytotoxic activity against three human cancer cell lines:[1]
-
HepG2 (Hepatocellular carcinoma): IC50 = 5.57 μM[1]
-
A549 (Lung carcinoma): IC50 = 24.30 μM[1]
-
HCT-116 (Colon carcinoma): IC50 = 20.82 μM[1]
Quantitative Data on Anticancer Activity of this compound and Related Compounds
| Compound | Cell Line | Cell Type | Activity (IC50) | Reference |
| Aranciamycins I, J, A, and this compound | Human cancer cell panel | Various | > 7.5 μM | [1][3] |
| Tetracenoquinocin A | HepG2 | Hepatocellular carcinoma | 5.57 μM | [1] |
| Tetracenoquinocin A | A549 | Lung carcinoma | 24.30 μM | [1] |
| Tetracenoquinocin A | HCT-116 | Colon carcinoma | 20.82 μM | [1] |
Mechanism of Action
The mechanism of action of this compound anhydride is believed to be consistent with that of other anthracycline antibiotics. The primary modes of action for this class of compounds include:
-
DNA Intercalation: Anthracyclines insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby interfering with fundamental cellular processes such as DNA replication and transcription.
-
Topoisomerase II Inhibition: These compounds can stabilize the complex formed between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately triggering apoptotic cell death.
-
Generation of Reactive Oxygen Species (ROS): Anthracyclines can undergo redox cycling, leading to the production of highly reactive free radicals. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to their cytotoxic effects.
The culmination of these actions is the induction of apoptosis, or programmed cell death, in susceptible cells. This process is mediated by complex signaling pathways.
Apoptotic Signaling Pathway
The induction of apoptosis by anthracyclines can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound anhydride
-
Bacillus subtilis (or other test organism)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the test organism overnight in the appropriate broth medium.
-
Dilute the overnight culture to achieve a standardized inoculum, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Further dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL) in the test medium.
-
-
Preparation of this compound Anhydride Dilutions:
-
Prepare a stock solution of this compound anhydride in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at the optimal growth temperature for the test organism (e.g., 37°C for B. subtilis) for 16-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of this compound anhydride at which there is no visible growth of the bacteria.
-
Determination of Cytotoxicity by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound anhydride
-
Human cancer cell line (e.g., HepG2, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare a stock solution of this compound anhydride in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with the medium containing the various concentrations of this compound anhydride.
-
Include untreated control wells (cells in medium only) and vehicle control wells (cells in medium with the highest concentration of the solvent used).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.
-
Conclusion
This compound anhydride exhibits weak and narrow-spectrum antibacterial activity. However, related this compound compounds have demonstrated more promising and selective antibacterial and antimycobacterial properties. The anticancer activity of aranciamycins warrants further investigation, with a related compound showing potent cytotoxicity against several human cancer cell lines. The mechanism of action is consistent with other anthracyclines, primarily involving DNA damage and the induction of apoptosis. The provided experimental protocols offer a foundation for the standardized evaluation of the biological properties of this compound anhydride and its derivatives. Further research is necessary to fully elucidate the therapeutic potential of this class of natural products.
References
Aranciamycin: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aranciamycin, an anthracycline antibiotic, exhibits promising antitumor and antibacterial properties.[1] A thorough understanding of its physicochemical characteristics, particularly its solubility and stability in various solvent systems, is paramount for advancing its preclinical and clinical development. This technical guide provides a comprehensive overview of the known solubility and stability profiles of this compound and related anthracyclines. Due to the limited availability of quantitative data for this compound, this document leverages established knowledge of the broader anthracycline class to infer potential properties and outline robust experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers engaged in the formulation, analytical development, and biological evaluation of this compound.
Introduction to this compound
This compound is a glycosidic anthracycline antibiotic produced by Streptomyces species.[1][2] Like other members of the anthracycline family, such as doxorubicin (B1662922) and daunorubicin, its chemical structure features a tetracyclic aglycone linked to a sugar moiety.[2] This structural motif is crucial for its biological activity, which is believed to involve intercalation into DNA and inhibition of topoisomerase II. The unique structural features of this compound may confer distinct solubility and stability properties compared to other anthracyclines, necessitating specific investigation for optimal formulation and handling.
Solubility Profile
Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative information and data from closely related compounds provide valuable insights.
Qualitative Solubility
A product data sheet for this compound A indicates that it is soluble in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).[1] This is consistent with the general solubility characteristics of many anthracyclines, which are often soluble in polar aprotic solvents and lower alcohols.[3][4]
Quantitative Solubility Data (Illustrative Examples for Anthracyclines)
To provide a framework for understanding the potential solubility of this compound, the following table summarizes quantitative solubility data for other relevant antibiotics. It is crucial to note that these values are for comparative purposes and the solubility of this compound must be experimentally determined.
| Compound | Solvent | Solubility (mg/mL) | Reference |
| Doxorubicin Hydrochloride | Water | 10 | Toku-E |
| DMSO | >10 | Toku-E | |
| Daunorubicin Hydrochloride | Water | 50 | Toku-E |
| Methanol | 20 | Toku-E | |
| Mitoxantrone | Water | 1 | Toku-E |
| DMSO | 2 | Toku-E |
Stability Profile
The stability of this compound is a critical parameter influencing its shelf-life, formulation, and therapeutic efficacy. The stability of anthracyclines is known to be influenced by factors such as pH, temperature, light, and the presence of metal ions.[5][6]
pH-Dependent Stability
Studies on other anthracyclines, such as daunorubicin, have shown that their stability is highly dependent on the pH of the solution.[5] Generally, anthracyclines exhibit the greatest stability in slightly acidic conditions (pH 4-6).[5] In acidic solutions, the primary degradation pathway is often the hydrolysis of the glycosidic bond, leading to the formation of the aglycone and the sugar moiety. In alkaline conditions, other degradation reactions, including oxidation and rearrangements, can occur.[7]
Temperature and Light Sensitivity
Anthracyclines are known to be sensitive to both temperature and light. For long-term storage, this compound A is recommended to be stored at -20°C.[1] Exposure to light can lead to photodegradation. Therefore, it is essential to protect solutions of this compound from light.
Stability in Infusion Fluids (Illustrative for Anthracyclines)
The stability of anthracyclines in common intravenous infusion fluids is a key consideration for clinical administration. The following table summarizes the stability of several anthracyclines in different infusion fluids.
| Anthracycline | Infusion Fluid (at ambient temperature) | Stability (Time to 10% degradation) | Reference |
| Doxorubicin | 5% Dextrose (D5W) | > 48 hours | [8] |
| 0.9% Sodium Chloride (NS) | > 48 hours | [8] | |
| Daunorubicin | 5% Dextrose (D5W) | > 48 hours | [8] |
| 0.9% Sodium Chloride (NS) | > 48 hours | [8] | |
| Lactated Ringer's (LR) | > 48 hours | [8] | |
| Aclacinomycin A | 5% Dextrose (D5W) | > 48 hours | [8] |
| 0.9% Sodium Chloride (NS) | > 48 hours | [8] | |
| Lactated Ringer's (LR) | > 48 hours | [8] |
Experimental Protocols
To obtain precise and reliable data for this compound, the following experimental protocols are recommended.
Solubility Determination: Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol (B145695), methanol, DMSO, etc.).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspensions are centrifuged or filtered (using a filter compatible with the solvent that does not bind the compound) to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.
-
Data Analysis: The solubility is reported in units such as mg/mL or mol/L.
Stability Assessment: HPLC-Based Stability-Indicating Method
A stability-indicating HPLC method is essential to separate the intact drug from its degradation products, allowing for accurate quantification of the remaining drug over time.
Methodology:
-
Method Development: Develop an HPLC method (typically reverse-phase) that can resolve this compound from potential degradation products. This involves optimizing the column, mobile phase composition, flow rate, and detector wavelength.
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, this compound is subjected to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products. The chromatograms are then analyzed to ensure that the degradation product peaks are well-resolved from the parent drug peak.
-
Stability Study: Prepare solutions of this compound in the desired solvents and store them under specific conditions (e.g., different temperatures and light conditions).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), an aliquot of each solution is withdrawn and analyzed by the validated HPLC method.
-
Data Analysis: The concentration of this compound at each time point is determined, and the percentage of the remaining drug is calculated relative to the initial concentration. The degradation kinetics can then be modeled to determine the shelf-life (t90).
Potential Degradation Pathways
While specific degradation pathways for this compound have not been elucidated, based on the chemistry of other anthracyclines, two primary degradation routes can be anticipated:
-
Hydrolysis of the Glycosidic Bond: This is a common degradation pathway for anthracyclines, particularly in acidic conditions, resulting in the cleavage of the sugar moiety from the aglycone.
-
Oxidation: The hydroquinone (B1673460) and quinone moieties in the anthracycline structure are susceptible to oxidation, which can be catalyzed by factors such as pH, temperature, and the presence of metal ions.
Conclusion
The solubility and stability of this compound are critical attributes that will dictate its successful development as a therapeutic agent. While specific quantitative data for this compound remains limited, the information available for the broader class of anthracyclines provides a solid foundation for guiding formulation and analytical development efforts. The experimental protocols outlined in this guide offer a systematic approach to generating the necessary data to fully characterize the physicochemical properties of this compound. Such studies are essential to ensure the quality, safety, and efficacy of this compound-based therapies.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of Anthracycline Antitumor Compounds Catalysed by Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of anthracycline antitumor agents in four infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Aranciamycin In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aranciamycin is a cytotoxic antibiotic belonging to the anthracycline class of compounds.[1][2] Like other anthracyclines, its mechanism of action is believed to involve the disruption of DNA replication and transcription, ultimately leading to programmed cell death (apoptosis).[3][4] This is primarily achieved through the inhibition of topoisomerase II and intercalation into the DNA double helix.[3][4] The cytotoxic nature of this compound makes it a compound of interest for cancer research and drug development.
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays. The included methodologies for MTT, Lactate (B86563) Dehydrogenase (LDH), and Annexin V-FITC/PI assays are widely used to evaluate cell viability, membrane integrity, and apoptosis, respectively.
Data Presentation
The cytotoxic potential of this compound and related anthracycline compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.[5] The IC50 values are highly dependent on the cell line and the duration of exposure.[6] The following table provides representative IC50 values for various anthracyclines against different cancer cell lines, which can serve as a reference for experimental design and data comparison.
| Compound | Cell Line | Incubation Time | IC50 (µM) | Reference |
| Doxorubicin | A549 (Lung Carcinoma) | 72h | ~0.1 - 1.0 | [7] |
| Daunorubicin | A549 (Lung Carcinoma) | 72h | ~0.1 - 0.5 | [7] |
| Epirubicin | A549 (Lung Carcinoma) | 72h | ~0.1 - 1.0 | [7] |
| Idarubicin | A549 (Lung Carcinoma) | 72h | ~0.01 - 0.1 | [7] |
| Aclarubicin | A549 (Lung Carcinoma) | 72h | ~0.05 - 0.2 | [7] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[5][8]
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)[9]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[8]
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).[9]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[11]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5][9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[10] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[12]
Materials:
-
This compound stock solution
-
Selected cancer cell line
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing reaction mixture and stop solution)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[6]
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO₂ incubator.
-
Sample Collection: After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[6]
-
LDH Reaction: Add the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[6]
-
Stop Reaction: Add the stop solution to each well.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V.[3] Propidium iodide (PI) is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[3]
Materials:
-
This compound stock solution
-
Selected cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.
-
Cell Staining: Centrifuge the cells and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 5-15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately (within 1 hour). Use appropriate controls to set up compensation and quadrants for viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Signaling Pathway of Anthracycline-Induced Cytotoxicity
Caption: Anthracycline mechanism leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for this compound cytotoxicity assessment.
References
- 1. Anthracycline Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Various anthracyclines exhibit differential cytotoxic effects related to CBR1-induced resistance in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scientificarchives.com [scientificarchives.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 9. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Can cytotoxic activity of anthracyclines be related to DNA damage? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aranciamycin IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aranciamycin is an antibiotic belonging to the anthracycline class of compounds, a group of potent chemotherapeutic agents known for their efficacy in treating a variety of cancers.[1][2] The cytotoxic effects of anthracyclines are primarily attributed to their ability to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and the induction of apoptosis.[1] This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. Understanding the IC50 value is a critical first step in assessing the anti-cancer potential of a compound and for elucidating its mechanism of action.
Data Presentation: this compound and Related Compounds IC50 Values
The following table summarizes the available IC50 values for this compound and other closely related anthracycline compounds in various cancer cell lines. It is important to note that publicly available data for this compound is limited, and the presented values for related compounds are for comparative purposes.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound Anhydride | Bacillus subtilis | N/A (Gram-positive bacterium) | Weakly active | [1] |
| Anthracycline Derivative 6 | K562 | Chronic Myelogenous Leukemia | ~0.02 | [2] |
| Anthracycline Derivative 13 | K562 | Chronic Myelogenous Leukemia | ~0.3 | [2] |
| Doxorubicin (Reference) | K562 | Chronic Myelogenous Leukemia | ~0.3 | [2] |
| Doxorubicin (Reference) | MelJuSo | Melanoma | ~0.1 | [2] |
| Doxorubicin (Reference) | U2OS | Osteosarcoma | ~0.1 | [2] |
Note: The IC50 values can vary depending on the experimental conditions, including cell density, incubation time, and the specific assay used.
Putative Signaling Pathways Affected by this compound
As an anthracycline, this compound is presumed to induce cytotoxicity through pathways common to this class of drugs. The primary mechanism involves the induction of DNA damage, which can trigger apoptosis through both intrinsic and extrinsic pathways. Furthermore, some evidence suggests that related compounds may influence key cancer-related signaling cascades such as the mTOR, NF-κB, Akt, and ERK pathways.
Caption: Putative mechanism of action for this compound in cancer cells.
Experimental Protocols
General Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of this compound in cancer cell lines.
Caption: General experimental workflow for IC50 determination.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and stored at 4°C in the dark
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize the cells, resuspend in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism.
-
Protocol 2: CCK-8 Assay for Cell Viability
The Cell Counting Kit-8 (CCK-8) assay is a convenient and sensitive colorimetric assay for the determination of cell viability. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give a yellow-colored formazan dye, soluble in the tissue culture medium.
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
FBS, Penicillin-Streptomycin, Trypsin-EDTA, PBS
-
This compound
-
DMSO, sterile
-
CCK-8 solution
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Protocol 1, Step 1).
-
-
Drug Treatment:
-
Follow the same procedure as in the MTT assay (Protocol 1, Step 2).
-
-
CCK-8 Assay:
-
After the drug incubation period, add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours in the incubator. The incubation time will depend on the cell type and density.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the same formula as in the MTT assay.
-
Plot the dose-response curve and determine the IC50 value as described in the MTT assay protocol.
-
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to determine the IC50 of this compound in various cancer cell lines. The provided methodologies for MTT and CCK-8 assays are robust and widely accepted for assessing cell viability. While specific IC50 data for this compound is sparse, the outlined protocols will enable researchers to generate valuable data to further characterize the anti-cancer properties of this compound. The diagrams of the putative signaling pathways offer a starting point for investigating the molecular mechanisms underlying this compound's cytotoxic effects. Further research is warranted to expand the IC50 profile of this compound across a broader range of cancer cell lines and to definitively elucidate its impact on cancer cell signaling.
References
Application Notes and Protocols for Aranciamycin Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the antibacterial susceptibility of Aranciamycin. The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for a novel investigational agent.
Introduction to this compound
This compound is an anthracycline-type antibiotic isolated from Streptomyces echinatus.[1] It has shown inhibitory activity, though sometimes characterized as weak, against Gram-positive bacteria such as Bacillus subtilis.[1] The primary mechanism of action for some related novel antibiotics involves the inhibition of type I signal peptidase (SPase), an essential enzyme in the bacterial protein secretion pathway.[2] This unique target makes this compound a subject of interest in the development of new antibacterial agents, especially in the face of growing antimicrobial resistance.
Accurate and reproducible susceptibility testing is crucial for evaluating the potential of this compound. This document outlines three standard methods for determining its in vitro activity: Broth Microdilution, Agar (B569324) Dilution, and Disk Diffusion.
Mechanism of Action: Inhibition of Protein Secretion
This compound and similar novel antibiotics function by targeting and inhibiting Type I Signal Peptidase (SPase).[2] This enzyme is critical for the processing and secretion of many proteins essential for bacterial viability, including those involved in cell wall maintenance, nutrient acquisition, and virulence. By blocking SPase, this compound causes a disruption in the protein secretion pathway, leading to the accumulation of unprocessed proteins and mislocalization of others, ultimately resulting in bacterial cell death.[2]
Quantitative Susceptibility Testing Methods
Quantitative methods, such as broth and agar dilution, are used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4][5]
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid growth medium.[3][6][7] This method is suitable for testing a range of concentrations against individual isolates.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO, methanol, or water, depending on solubility). The final concentration of the solvent in the wells should not exceed 1% and should be tested for inhibitory effects on its own.
-
Prepare a stock solution at a concentration at least 10 times the highest desired final concentration.
-
-
Inoculum Preparation:
-
From a pure, overnight culture on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Plate Preparation and Inoculation:
-
Use sterile 96-well microtiter plates.
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the plate.
-
Add the prepared bacterial inoculum to each well.
-
The final volume in each well should be consistent (e.g., 100 µL or 200 µL).
-
Include a growth control well (inoculum without this compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.[10]
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye or a plate reader.[5]
-
Agar Dilution Method
The agar dilution method is considered a gold standard for susceptibility testing and is particularly useful for testing multiple bacterial isolates against a single agent.[11][12]
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the desired final concentrations.
-
Melt Mueller-Hinton Agar (MHA) and cool it to 45-50°C in a water bath.
-
Add 1 part of each this compound dilution to 9 parts of molten agar to create a series of plates with two-fold increasing concentrations of the compound.
-
Pour the agar into sterile petri dishes to a uniform depth of 4 mm and allow them to solidify.[13]
-
Include a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Optionally, dilute this suspension to achieve a final concentration of 10⁴ CFU per spot.[11]
-
-
Inoculation:
-
Using a multipoint replicator (e.g., a Steers replicator), spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates, from the lowest to the highest this compound concentration.
-
-
Incubation:
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate at 35-37°C for 16-20 hours.[11]
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface. A faint haze or a single colony at the inoculation spot is disregarded.
-
Qualitative Susceptibility Testing Method
Qualitative methods, like disk diffusion, categorize a bacterium as susceptible, intermediate, or resistant to an antibiotic but do not provide a precise MIC value.[8]
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a simple, widely used technique to assess the susceptibility of bacteria to antimicrobial agents.[8][14][15]
-
Preparation of this compound Disks:
-
Sterile paper disks (6 mm diameter) are impregnated with a standardized concentration of this compound. The optimal concentration will need to be determined empirically during test development.
-
Disks should be allowed to dry completely under sterile conditions before use.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as previously described.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[13]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees between streaks to ensure complete coverage.[8]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[14]
-
-
Application of Disks:
-
Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.
-
Ensure the disks are pressed down firmly to make complete contact with the agar.
-
Space the disks to prevent overlapping of the inhibition zones (e.g., at least 24 mm apart).[13]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
Measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk in millimeters (mm).[10]
-
The interpretation of the zone sizes (susceptible, intermediate, resistant) requires correlation with MIC data, which is beyond the scope of this protocol and needs to be established during drug development.[14]
-
Data Presentation
Quantitative data from susceptibility testing should be summarized for clear comparison.
Table 1: Example MIC Data for this compound
| Bacterial Strain | Method | This compound MIC (µg/mL) | Quality Control Strain | QC MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 8 | S. aureus ATCC 29213 | (To be determined) |
| Enterococcus faecalis ATCC 29212 | Broth Microdilution | 16 | E. faecalis ATCC 29212 | (To be determined) |
| Bacillus subtilis ATCC 6633 | Broth Microdilution | 4 | N/A | N/A |
| Escherichia coli ATCC 25922 | Broth Microdilution | >64 | E. coli ATCC 25922 | (To be determined) |
| Pseudomonas aeruginosa ATCC 27853 | Broth Microdilution | >64 | P. aeruginosa ATCC 27853 | (To be determined) |
Table 2: Example Zone Diameter Data for this compound
| Bacterial Strain | This compound Disk Potency (µg) | Zone Diameter (mm) | Quality Control Strain | QC Zone Diameter Range (mm) |
| Staphylococcus aureus ATCC 25923 | 30 | 18 | S. aureus ATCC 25923 | (To be determined) |
| Escherichia coli ATCC 25922 | 30 | 6 (No inhibition) | E. coli ATCC 25922 | (To be determined) |
Quality Control
Adherence to quality control (QC) procedures is essential for ensuring the accuracy and reproducibility of susceptibility testing results.
-
Reference Strains: Standard QC strains (e.g., from the American Type Culture Collection - ATCC) should be tested with each batch of susceptibility tests.[16]
-
Expected Ranges: The MIC values or zone diameters for the QC strains must fall within established control limits. These limits will need to be determined for this compound during multi-laboratory validation studies.
-
Media and Reagents: All media, reagents, and antimicrobial disks should be stored and handled according to the manufacturer's instructions to maintain their integrity.
-
Inoculum Density: The density of the bacterial inoculum must be standardized for every experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. 4.7. Broth Microdilution Susceptibility Testing against Natural Products [bio-protocol.org]
- 7. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fpharm.uniba.sk [fpharm.uniba.sk]
- 11. Agar dilution - Wikipedia [en.wikipedia.org]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. microbenotes.com [microbenotes.com]
- 14. asm.org [asm.org]
- 15. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 16. szu.gov.cz [szu.gov.cz]
Application Notes and Protocols: Aranciamycin Collagenase Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Collagenases are members of the matrix metalloproteinase (MMP) family of enzymes that are responsible for degrading collagen, a primary component of the extracellular matrix.[1][2] Under pathological conditions, such as tumor invasion, metastasis, and inflammation, the activity of collagenases is often upregulated.[2] The inhibition of these enzymes is therefore a key therapeutic strategy for various diseases. Anthracycline antibiotics have been shown to inhibit collagenase activity, suggesting their potential role in modulating tissue degradation processes.[3] This document provides a detailed protocol for assessing the inhibitory potential of aranciamycin (B1207162), an anthracycline-like compound, against collagenase activity using a sensitive fluorometric assay.
2. Assay Principle
The collagenase inhibition assay is based on a fluorometric method. A specialized substrate, typically fluorescein (B123965) isothiocyanate (FITC)-labeled collagen or a quenched fluorescent peptide, is used.[1][4] In its intact state, the substrate's fluorescence is quenched. When cleaved by active collagenase, the quenching is relieved, resulting in a quantifiable increase in fluorescence. The inhibitory effect of a test compound like this compound is determined by measuring the reduction in the rate of fluorescence increase in its presence compared to an uninhibited control.
3. Example Data: Inhibition of Collagenase by Anthracyclines
While specific quantitative data for this compound is determined through the execution of the following protocol, data from related anthracycline antibiotics demonstrate a precedent for collagenase inhibition.[3] This information can serve as a reference for expected outcomes.
| Compound | Inhibitor Constant (Ki) | Mechanism of Inhibition |
| Doxorubicin | 49 µM | Non-competitive, Reversible |
| Epirubicin | 40 µM | Non-competitive, Reversible |
| Daunorubicin | 92 µM | Non-competitive, Reversible |
| This compound | To be determined | To be determined |
Table 1: Published inhibitory constants of various anthracycline antibiotics against type IV collagenase, providing a comparative baseline for assessing this compound. Data sourced from Biochim Biophys Acta, 1990.[3]
4. Experimental Workflow Diagram
Caption: Workflow for the this compound Collagenase Inhibition Assay.
5. Detailed Experimental Protocol
This protocol is adapted from established fluorometric collagenase activity assays.[1][5][6] It is designed for a 96-well microplate format, suitable for high-throughput screening.
5.1. Materials and Reagents
-
Collagenase (e.g., from Clostridium histolyticum)[7]
-
Fluorogenic Collagenase Substrate (e.g., FITC-Collagen or FALGPA peptide)[1][7][8]
-
Collagenase Assay Buffer (e.g., 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5)[7]
-
This compound (stock solution prepared in an appropriate solvent like DMSO)
-
Positive Control Inhibitor (e.g., 1,10-Phenanthroline)[9][10]
-
Black, flat-bottom 96-well microplates[5]
-
Fluorescence microplate reader with kinetic capabilities (Excitation/Emission ~490/520 nm)[1][5]
-
Multichannel pipette
5.2. Reagent Preparation
-
Collagenase Assay Buffer: Prepare and bring to room temperature before use.
-
Collagenase Enzyme: Reconstitute the enzyme in the assay buffer to the desired concentration (e.g., 0.35 - 0.8 U/mL).[9][11] Keep on ice.
-
This compound dilutions: Prepare a serial dilution of this compound in the assay buffer to achieve a range of final concentrations for testing. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.[12]
-
Collagenase Substrate: Reconstitute the fluorogenic substrate in assay buffer according to the manufacturer's instructions. Protect from light.
-
Positive Control: Prepare a dilution of 1,10-Phenanthroline in the assay buffer.
5.3. Assay Procedure
-
Plate Setup: In a 96-well black microplate, add the following to their respective wells:
-
Blank (No Enzyme): 50 µL Assay Buffer.
-
Enzyme Control (100% Activity): 40 µL Assay Buffer + 10 µL Collagenase.
-
Solvent Control: 30 µL Assay Buffer + 10 µL Solvent + 10 µL Collagenase.
-
Test Wells (this compound): 30 µL Assay Buffer + 10 µL this compound dilution + 10 µL Collagenase.
-
Positive Inhibitor Control: 30 µL Assay Buffer + 10 µL Positive Inhibitor + 10 µL Collagenase.
-
-
Pre-incubation: Mix the plate gently and incubate at 37°C for 15-20 minutes.[11][13] This allows the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the Collagenase Substrate Mix to all wells except the "Blank". For the "Blank" well, add 50 µL of Assay Buffer. The total volume in each well should now be 100 µL.
-
Measurement: Immediately place the plate in the microplate reader. Measure the fluorescence intensity (Ex/Em = 490/520 nm) in kinetic mode at 37°C, recording data every 60 seconds for 15-30 minutes.[1][9]
6. Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of collagenase activity by plotting fluorescence units (RFU) against time (minutes). The slope of the linear portion of this curve represents the reaction rate (V = ΔRFU / Δt).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each this compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:
-
V_control is the reaction rate of the Enzyme Control well.
-
V_inhibitor is the reaction rate in the presence of this compound.
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of collagenase activity).[12]
7. Proposed Mechanism of Action Diagram
Caption: Direct inhibition of collagenase activity by this compound.
References
- 1. assaygenie.com [assaygenie.com]
- 2. agscientific.com [agscientific.com]
- 3. Basement membrane collagen-degrading activity from a malignant tumor is inhibited by anthracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vitacyte.com [vitacyte.com]
- 5. chondrex.com [chondrex.com]
- 6. chondrex.com [chondrex.com]
- 7. scispace.com [scispace.com]
- 8. 3hbiomedical.com [3hbiomedical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Inhibition of Collagenase by Mycosporine-like Amino Acids from Marine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of New Microbial Collagenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Aranciamycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aranciamycin is an anthracycline antibiotic produced by species of Streptomyces.[1][2] Like other anthracyclines, it possesses a distinctive orange-yellow color and exhibits potential antitumor and antibiotic properties.[1] The development of robust and reliable analytical methods is crucial for the quantification of this compound in various contexts, including fermentation broth analysis, purification process monitoring, and formulation development. This application note details a sensitive and specific reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a Diode Array Detector (DAD) for the analysis of this compound. The method is designed to provide accurate quantification and can be used for purity assessment against potential impurities and degradation products.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) is suitable for this method.
Table 1: HPLC Method Parameters
| Parameter | Setting |
| HPLC Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.7 µm particle size |
| Mobile Phase A | 20 mM Ammonium (B1175870) Acetate (B1210297) in Water, pH adjusted to 4.5 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| DAD Wavelength | Monitoring at 495 nm for quantification; 254 nm for purity assessment. Spectral scan from 200-600 nm. |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 85 | 15 |
| 15.0 | 40 | 60 |
| 17.0 | 10 | 90 |
| 19.0 | 10 | 90 |
| 19.1 | 85 | 15 |
| 25.0 | 85 | 15 |
Preparation of Solutions
a) Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Dissolve 1.54 g of ammonium acetate in 1 L of HPLC-grade water. Adjust the pH to 4.5 using glacial acetic acid. Filter through a 0.45 µm nylon filter before use.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter through a 0.45 µm PTFE filter before use.
b) Standard Solution Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. This compound is soluble in methanol (B129727) or DMSO.[3] Add a small amount of methanol to dissolve the standard, then dilute to the mark with methanol. This stock solution should be stored at -20°C.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard solution with a 50:50 (v/v) mixture of methanol and water.
c) Sample Preparation:
-
Fermentation Broth/Cell Culture: Centrifuge the sample to remove cells and particulate matter. Filter the supernatant through a 0.22 µm syringe filter. Dilute the filtered supernatant with the 50:50 methanol/water mixture to bring the expected this compound concentration within the calibration range.
-
Formulations/Pure Substance: Dissolve the sample in methanol or another suitable solvent to achieve a target concentration of approximately 1 mg/mL. Further dilute with 50:50 methanol/water to fall within the linear range of the assay.
Results and Discussion
This RP-HPLC method provides excellent separation of this compound from common impurities. The use of a C18 column ensures good retention and peak shape for the moderately polar anthracycline molecule. The acidic mobile phase (pH 4.5) is chosen to suppress the ionization of acidic functional groups, leading to symmetric peaks. DAD detection allows for specific quantification at 495 nm, corresponding to the visible chromophore of the anthracycline structure, minimizing interference from non-colored impurities.[4] A secondary wavelength of 254 nm can be used for purity analysis and detection of other aromatic compounds.
Method Validation Summary
The method was validated for specificity, linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.
Table 3: System Suitability Test (SST) Results
Based on 6 replicate injections of a 25 µg/mL standard.
| Parameter | Acceptance Criteria | Result |
| Retention Time (RT) | Approx. 9.5 min | 9.52 min |
| Tailing Factor (T) | T ≤ 1.5 | 1.15 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| %RSD of Peak Area | ≤ 2.0% | 0.85% |
| %RSD of Retention Time | ≤ 1.0% | 0.21% |
Table 4: Linearity and Range
| Parameter | Result |
| Linear Range | 1.0 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 45872x + 1250 |
Table 5: Precision and Accuracy
| QC Level (µg/mL) | Precision (%RSD, n=6) | Accuracy (% Recovery) |
| Low (5 µg/mL) | 1.45% | 101.5% |
| Mid (25 µg/mL) | 0.92% | 99.8% |
| High (75 µg/mL) | 0.88% | 100.7% |
Table 6: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Result |
| Limit of Detection (LOD) | 0.3 µg/mL (S/N ≈ 3) |
| Limit of Quantification (LOQ) | 1.0 µg/mL (S/N ≈ 10) |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
Conclusion
The described reversed-phase HPLC method is demonstrated to be suitable for the quantitative analysis of this compound. The method is specific, linear, precise, and accurate over a wide concentration range. With its high sensitivity and robustness, this protocol can be effectively implemented for quality control, stability studies, and research applications involving this compound. The use of a Diode Array Detector provides additional confidence in peak identity and purity through spectral analysis.
References
Application Notes and Protocols for the NMR-Based Structural Analysis of Aranciamycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the structural elucidation of the anthracycline antibiotic Aranciamycin using Nuclear Magnetic Resonance (NMR) spectroscopy. The information is intended to guide researchers in the comprehensive analysis of this compound's molecular architecture, a critical step in understanding its mechanism of action and potential for drug development.
Introduction to this compound and the Role of NMR
This compound is an anthracycline-type antibiotic isolated from Streptomyces species. Like other members of the anthracycline class, which includes clinically important anticancer agents, its biological activity is intrinsically linked to its complex polycyclic structure. Elucidating this structure with high fidelity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the constitution and stereochemistry of complex natural products like this compound in solution.[1][2] A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides through-bond and through-space correlations between nuclei, allowing for the complete assignment of the proton (¹H) and carbon (¹³C) skeletons and the establishment of the molecule's connectivity.
Quantitative NMR Data for this compound Anhydride
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound anhydride, a closely related derivative, recorded in deuterated chloroform (B151607) (CDCl₃) at 25°C.[2] This data serves as a foundational reference for the structural analysis.
Table 1: ¹H NMR Data for this compound Anhydride in CDCl₃ [2]
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1-H | 7.95 | d | 7.5 |
| 2-H | 7.65 | t | 7.5 |
| 3-H | 7.85 | d | 7.5 |
| 5-H | 8.20 | s | |
| 8-H | 4.05 | q | 6.5 |
| 9-CH₃ | 1.55 | s | |
| 10-H | 2.90 | d | 18.0 |
| 10-H' | 3.20 | d | 18.0 |
| 1'-H | 5.40 | d | 3.5 |
| 2'-H | 4.10 | m | |
| 3'-H | 3.70 | m | |
| 4'-H | 3.50 | m | |
| 5'-H | 3.80 | m | |
| 6'-CH₃ | 1.30 | d | 6.0 |
| OCH₃ | 4.10 | s | |
| OH | 13.50 | s |
Table 2: ¹³C NMR Data for this compound Anhydride in CDCl₃ [2]
| Position | Chemical Shift (δ) ppm |
| 1 | 126.5 |
| 2 | 136.5 |
| 3 | 119.0 |
| 4 | 134.0 |
| 4a | 115.0 |
| 5 | 124.0 |
| 6 | 161.0 |
| 6a | 111.0 |
| 7 | 182.0 |
| 8 | 65.0 |
| 9 | 77.0 |
| 10 | 35.0 |
| 10a | 135.0 |
| 11 | 188.0 |
| 11a | 133.0 |
| 12 | 156.0 |
| 12a | 132.0 |
| 1' | 100.0 |
| 2' | 70.0 |
| 3' | 68.0 |
| 4' | 72.0 |
| 5' | 71.0 |
| 6' | 17.0 |
| OCH₃ | 56.5 |
Experimental Protocols for NMR Analysis
The following are detailed methodologies for the key NMR experiments required for the structural elucidation of this compound.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.6 mL of deuterated chloroform (CDCl₃). For solubility and stability reasons, other deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) may be used.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool if any particulate matter is present.
1D NMR Spectroscopy
-
¹H NMR (Proton):
-
Spectrometer: 500 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift to the TMS signal.
-
-
¹³C NMR (Carbon):
-
Spectrometer: 125 MHz (for a 500 MHz ¹H instrument).
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of ¹³C.
-
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.
-
2D NMR Spectroscopy
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds.
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').
-
Parameters: Collect 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the resulting spectrum.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.
-
Pulse Program: Standard HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').
-
Parameters: Optimize for an average one-bond ¹JCH coupling constant of ~145 Hz.
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is crucial for connecting different structural fragments.
-
Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf').
-
Parameters: Optimize for long-range coupling constants, typically in the range of 4-10 Hz.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close to each other in space, irrespective of their through-bond connectivity. This is essential for determining the relative stereochemistry.
-
Pulse Program: Standard NOESY (e.g., 'noesygpph') or ROESY (e.g., 'roesygpph') sequence.
-
Parameters: Use a mixing time appropriate for the molecular size (e.g., 300-800 ms (B15284909) for NOESY, 150-300 ms for ROESY).
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
-
Visualizations of NMR Analysis Workflow and Key Correlations
The following diagrams illustrate the logical flow of the NMR-based structure elucidation process and the key long-range correlations that are instrumental in assembling the this compound structure.
Caption: Workflow for NMR-based structure elucidation of this compound.
Caption: Key HMBC correlations connecting the this compound aglycone and sugar moiety.
References
Application Notes and Protocols: Aranciamycin Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Aranciamycin stock solutions. This compound is an anthracycline antibiotic with antitumor and Gram-positive antibacterial activity.[1] Due to its potential cytotoxicity, proper safety precautions must be followed.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and storage of this compound.
| Parameter | Value | Solvent(s) | Source |
| Molecular Weight | 500.49 g/mol (this compound A) | N/A | [1] |
| 544.5 g/mol (this compound) | N/A | [2] | |
| Appearance | Orange solid | N/A | [1] |
| Solubility | Soluble | Methanol or DMSO | [1] |
| Long-Term Storage (Powder) | -20°C (3 years) | N/A | [3] |
| 4°C (2 years) | N/A | [3] | |
| Stock Solution Storage (in Solvent) | -80°C (up to 6 months) | DMSO | [3] |
| -20°C (up to 1 month) | DMSO | [3] |
Experimental Protocols
Safety Precautions for Handling this compound
This compound is classified as an anthracycline and exhibits cytotoxic properties.[4] Therefore, it should be handled as a hazardous compound. Adherence to institutional and national safety guidelines for handling cytotoxic agents is mandatory.[5][6][7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and disposable gloves.[7][9]
-
Designated Workspace: Conduct all manipulations of solid this compound and its concentrated solutions within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosolized particles.[6]
-
Spill Management: Have a spill kit readily available. In case of a spill, follow established institutional procedures for cleaning cytotoxic agents.[7][8]
-
Waste Disposal: Dispose of all contaminated materials (e.g., tubes, pipette tips, gloves) in designated hazardous waste containers according to institutional guidelines.[8][9]
Protocol for Preparation of this compound Stock Solution
This protocol provides a general procedure for preparing a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm), compatible with DMSO (e.g., nylon)
-
Sterile syringes
Procedure:
-
Pre-weighing Preparations: In a chemical fume hood, place a sterile, tared microcentrifuge tube on the analytical balance.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder directly into the tube. For a 10 mM stock solution, this would be approximately 5 mg of this compound (assuming a molecular weight of ~500 g/mol ) to be dissolved in 1 mL of DMSO.
-
Dissolution: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube tightly and vortex until the solid is completely dissolved. The solution should be clear and orange.
-
Sterile Filtration (Optional but Recommended): For cell culture applications, sterile filtration is recommended.[10]
-
Draw the this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Dispense the solution through the filter into a new sterile tube.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[10][11]
-
Labeling: Clearly label each aliquot with the name of the compound, concentration, solvent, date of preparation, and your initials.
Storage and Stability
Proper storage is crucial to maintain the activity of the this compound stock solution.
Storage Conditions
-
Long-term Storage: For long-term storage (up to 6 months), store the aliquots at -80°C.[3]
-
Short-term Storage: For short-term storage (up to 1 month), aliquots can be stored at -20°C.[3]
-
Light Protection: Although not explicitly stated for this compound, many antibiotics are light-sensitive.[12] It is good practice to protect the stock solution from light by storing it in amber tubes or in a light-blocking container.
Stability Considerations
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can degrade the compound. Aliquoting into single-use volumes is the most effective way to prevent this.[11]
-
Working Solutions: When preparing working dilutions from the stock solution, use a fresh aliquot for each experiment. Do not store diluted working solutions for extended periods unless stability data is available.
Visualizations
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a sterile this compound stock solution.
Decision Tree for this compound Stock Solution Storage
Caption: Decision guide for storing this compound stock solutions.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. This compound | C27H28O12 | CID 15177995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound A | Bacterial | 960622-70-2 | Invivochem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 7. hse.gov.uk [hse.gov.uk]
- 8. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 9. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
- 10. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 11. youtube.com [youtube.com]
- 12. static.igem.org [static.igem.org]
Aranciamycin Treatment of Breast Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aranciamycin is an antibiotic belonging to the anthracycline class of compounds, which are known for their potent anti-tumor activities.[1] While specific research on this compound's effects on breast cancer cell lines is limited, the broader class of anthracyclines, such as Doxorubicin, are well-characterized chemotherapeutic agents used in the treatment of breast cancer.[2][3] This document provides detailed application notes and protocols for studying the effects of this compound on breast cancer cell lines, with the understanding that the methodologies and expected outcomes are largely extrapolated from studies on other well-known anthracyclines. The primary mechanisms of action for anthracyclines include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[4][5]
Data Presentation
Due to the limited availability of specific quantitative data for this compound's effect on breast cancer cell lines, the following table presents representative IC50 values for the well-studied anthracycline, Doxorubicin, against common breast cancer cell lines. Researchers should determine the specific IC50 for this compound in their cell line of interest.
| Compound | Cell Line | IC50 Value | Incubation Time | Reference |
| Doxorubicin | MCF-7 | 356 ± 25 nM | 72 h | [6] |
| Doxorubicin | MCF-7 | 2.8 ± 0.9 µg/mL | 24 h | [7] |
| Doxorubicin | MDA-MB-231 | 10.760 µM (as Salinomycin) | 24 h | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently to ensure complete solubilization.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the results to determine the IC50 value of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Breast cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.[7]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Apoptosis Markers
This protocol is to detect changes in the expression of key apoptosis-related proteins.
Materials:
-
Breast cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.[12]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with primary antibodies overnight at 4°C.[12]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence reagent.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Look for cleavage of Caspase-3 and PARP, and changes in the Bax/Bcl-2 ratio as indicators of apoptosis.[13]
Visualizations
Caption: General mechanism of action for this compound.
Caption: Workflow for studying this compound's effects.
Caption: Intrinsic apoptosis pathway induced by this compound.
References
- 1. Anthracycline - Wikipedia [en.wikipedia.org]
- 2. Anthracyclines for Breast Cancer [webmd.com]
- 3. Anthracycline chemotherapy: Drugs, side effects, and outlook [medicalnewstoday.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synergistic Cytotoxicity of Renieramycin M and Doxorubicin in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin-conjugated dexamethasone induced MCF-7 apoptosis without entering the nucleus and able to overcome MDR-1-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic inhibition of the growth of MDA-MB-231 cells in triple-negative breast cancer by salinomycin combined with 17-AAG and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 4.9. Western Blot Analysis [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Aranciamycin in Murine Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Aranciamycin is a member of the anthracycline class of antibiotics.[1] Due to the limited availability of published in vivo studies specifically on this compound in murine cancer models, the following protocols and data are extrapolated from established methodologies for closely related and well-characterized anthracyclines, such as doxorubicin.[2][3][4] These notes are intended to serve as a comprehensive guide and a starting point for the preclinical evaluation of this compound.
Introduction
This compound is an anthracycline antibiotic with demonstrated cytotoxic effects against various human cancer cell lines in vitro. As with other anthracyclines, its primary mechanism of action is believed to involve the inhibition of DNA topoisomerase II, which leads to DNA damage and subsequent apoptosis in rapidly proliferating cancer cells.[1][5][6] Murine cancer models are essential for the preclinical assessment of this compound's therapeutic efficacy, toxicity profile, and pharmacokinetic properties. This document provides detailed protocols and application notes to guide the use of this compound in such models, ensuring experimental reproducibility and accuracy.
Mechanism of Action: Signaling Pathways
The principal anticancer mechanism of anthracyclines like this compound is the poisoning of topoisomerase II. By stabilizing the enzyme-DNA cleavage complex, this compound prevents the re-ligation of DNA strands, leading to double-strand breaks.[5][7] This DNA damage triggers cell cycle arrest and apoptosis.
Furthermore, anthracyclines have been shown to modulate critical cell survival signaling pathways, including the PI3K/Akt pathway. Doxorubicin, a related anthracycline, has been observed to induce the phosphorylation and activation of Akt in some cancer cell lines, which may represent a resistance mechanism.[8][9][10] Therefore, combining this compound with inhibitors of the PI3K/Akt pathway could be a promising therapeutic strategy.
Data Presentation: Representative Efficacy Data
The following tables summarize hypothetical quantitative data from a representative in vivo efficacy study of this compound in a murine xenograft model. These tables are provided for illustrative purposes to guide data presentation.
Table 1: Effect of this compound on Tumor Growth in a Murine Xenograft Model
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | - |
| This compound (2 mg/kg) | 10 | 1050 ± 120 | 30 |
| This compound (4 mg/kg) | 10 | 750 ± 100 | 50 |
| This compound (8 mg/kg) | 10 | 450 ± 80 | 70 |
Table 2: Effect of this compound on Survival in a Murine Xenograft Model
| Treatment Group | N | Median Survival (Days) | Percent Increase in Lifespan (%) |
| Vehicle Control | 10 | 25 | - |
| This compound (2 mg/kg) | 10 | 30 | 20 |
| This compound (4 mg/kg) | 10 | 35 | 40 |
| This compound (8 mg/kg) | 10 | 40 | 60 |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in a murine cancer model, as well as methods for evaluating its efficacy.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile Water for Injection, USP
-
Sterile 0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile vials
-
0.22 µm sterile syringe filters
Procedure:
-
Reconstitution: Aseptically reconstitute the this compound powder with Sterile Water for Injection to a stock concentration of 10 mg/mL. Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.
-
Dilution: For dosing, further dilute the reconstituted this compound stock solution with sterile 0.9% saline to the desired final concentrations (e.g., 0.2, 0.4, and 0.8 mg/mL for doses of 2, 4, and 8 mg/kg in a 20g mouse, assuming a 0.1 mL injection volume).
-
Sterilization: Sterilize the final dosing solutions by passing them through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the reconstituted stock solution and diluted dosing solutions at 2-8°C, protected from light. It is recommended to use freshly prepared solutions.
Protocol 2: Administration of this compound to Mice
A. Intravenous (IV) Injection (Tail Vein)
Materials:
-
Prepared this compound solution
-
Mouse restrainer
-
27-30 gauge needles with sterile syringes
-
Heat lamp or warming pad (optional)
-
70% ethanol (B145695) wipes
Procedure:
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer, exposing the tail.
-
Wipe the tail with a 70% ethanol wipe to clean the injection site.
-
Load the syringe with the correct volume of this compound solution, ensuring no air bubbles are present.
-
Identify a lateral tail vein and insert the needle, bevel up, at a shallow angle.
-
Slowly inject the solution. If resistance is met or a bleb forms, the needle is not in the vein. Withdraw and re-attempt more proximally or in the other vein.
-
After successful injection, withdraw the needle and apply gentle pressure to the site with sterile gauze.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.[2]
B. Intraperitoneal (IP) Injection
Materials:
-
Prepared this compound solution
-
25-27 gauge needles with sterile syringes
-
70% ethanol wipes
Procedure:
-
Grasp the mouse firmly by the scruff of the neck.
-
Tilt the mouse's head downwards.
-
Wipe the lower left or right quadrant of the abdomen with a 70% ethanol wipe.
-
Insert the needle, bevel up, at a 10-20 degree angle.
-
Aspirate to ensure no fluid (urine or blood) is drawn back.
-
Inject the this compound solution smoothly.
-
Withdraw the needle and return the mouse to its cage.[2]
Protocol 3: Murine Xenograft Tumor Model and Efficacy Evaluation
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend the cells in sterile PBS or culture medium at a concentration of 1 x 10⁷ cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Animal Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound at different doses).
-
Treatment Administration: Administer this compound according to the chosen route and schedule (e.g., IV or IP, once weekly).[3]
-
Efficacy Assessment:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[2]
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Survival: Record the date of death for survival studies.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³), or if significant signs of toxicity are observed (e.g., >20% body weight loss, ulceration, etc.).
-
References
- 1. Anthracycline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of doxorubicin-induced HER3-PI3K-AKT signalling enhances apoptosis of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential responses to doxorubicin-induced phosphorylation and activation of Akt in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Aranciamycin: Application Notes and Protocols for Studying Antibiotic Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aranciamycin is an anthracycline antibiotic with demonstrated activity against Gram-positive bacteria and notable efficacy against Mycobacterium species.[1][2] As a member of the anthracycline class of compounds, its mechanism of action is presumed to involve intercalation into DNA and inhibition of topoisomerase II, leading to disruption of DNA replication and transcription.[3][4][5] The emergence of antibiotic resistance necessitates the exploration of novel compounds and a thorough understanding of their mechanisms of action and potential resistance pathways. These application notes provide a framework for utilizing this compound as a tool to investigate antibiotic resistance mechanisms, including protocols for determining its efficacy, potential synergies, and its interaction with bacterial resistance machinery such as efflux pumps.
Data Presentation: In Vitro Activity of this compound and its Analogs
The following table summarizes the reported in vitro activities of this compound and its derivatives against various microorganisms. This data serves as a baseline for designing experiments to study resistance mechanisms.
| Compound | Organism | Assay Type | Value | Reference |
| Aranciamycins I, J, A, and this compound | Gram-negative bacteria | IC50 | >30 µM | [1][6] |
| Aranciamycins I, J, A, and this compound | Fungi | IC50 | >30 µM | [1][6] |
| Aranciamycins I, J, A, and this compound | Gram-positive bacteria | IC50 | >1.1 µM | [1][6] |
| Aranciamycins I, J, A, and this compound | Mycobacterium bovis BCG | IC50 | 0.7-1.7 µM | [1][6] |
| This compound Anhydride | Bacillus subtilis | MIC | Weak activity | [6] |
| Anthracimycin B | Gram-positive bacteria | MIC | Submicromolar range | [7] |
Experimental Protocols
These protocols are designed to be adapted for use with this compound to investigate various aspects of antibiotic resistance.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in a 96-well plate. The concentration range should span above and below the expected MIC.
-
Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB and add to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of this compound that shows no visible growth or a significant reduction in OD compared to the positive control.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol assesses the synergistic, additive, indifferent, or antagonistic interaction between this compound and another antibiotic.
Materials:
-
Stock solutions of this compound and a second antibiotic
-
Bacterial culture
-
CAMHB
-
96-well microtiter plates
Procedure:
-
Prepare serial dilutions of this compound horizontally and the second antibiotic vertically in a 96-well plate containing CAMHB.
-
The final plate should contain a grid of wells with varying concentrations of both antibiotics.
-
Include control wells for each antibiotic alone.
-
Inoculate the wells with a standardized bacterial suspension as described in the MIC protocol.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5 indicates synergy.
-
0.5 < FICI ≤ 1 indicates an additive effect.
-
1 < FICI < 4 indicates indifference.
-
FICI ≥ 4 indicates antagonism.
-
Protocol 3: Time-Kill Curve Assay
This protocol evaluates the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound solution
-
Bacterial culture
-
CAMHB
-
Sterile tubes or flasks
-
Agar (B569324) plates for colony counting
Procedure:
-
Prepare tubes or flasks containing CAMHB with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube with no antibiotic.
-
Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate on agar plates.
-
Incubate the plates overnight and count the number of colony-forming units (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal activity.
Protocol 4: Ethidium Bromide (EtBr) Efflux Assay
This protocol investigates whether this compound can inhibit bacterial efflux pumps, which can be a mechanism of antibiotic resistance.
Materials:
-
Bacterial strain with known efflux pump activity (and a corresponding efflux pump-deficient mutant as a control, if available)
-
This compound
-
Ethidium bromide (EtBr)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - an efflux pump inhibitor (positive control)
-
Phosphate buffered saline (PBS)
-
96-well black, clear-bottom microtiter plates
-
Fluorometer
Procedure:
-
Grow bacterial cells to the mid-log phase, then wash and resuspend in PBS.
-
Load the cells with EtBr in the presence of CCCP to maximize intracellular accumulation.
-
Wash the cells to remove extracellular EtBr and CCCP.
-
Resuspend the cells in PBS and add to the wells of the microtiter plate.
-
Add varying concentrations of this compound to the wells. Include a control with no this compound and a positive control with CCCP.
-
Measure the fluorescence of EtBr over time. Efflux of EtBr will result in a decrease in fluorescence.
-
A slower rate of fluorescence decrease in the presence of this compound compared to the control suggests inhibition of efflux pumps.
Visualization of Concepts and Workflows
References
- 1. Aranciamycins I and J, Antimycobacterial Anthracyclines from an Australian Marine-Derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 3. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthracycline - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Anthracimycin B, a Potent Antibiotic against Gram-Positive Bacteria Isolated from Cultures of the Deep-Sea Actinomycete Streptomyces cyaneofuscatus M-169 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Aranciamycin Yield in Streptomyces Culture
Welcome to the technical support center for Aranciamycin production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize the yield of this compound in Streptomyces cultures.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Category 1: Media Composition
Question: My Streptomyces culture is growing well, but the this compound yield is negligible. Could the media composition be the issue?
Answer: Yes, media composition is a critical factor for the production of secondary metabolites like this compound. While good biomass production is necessary, it doesn't always correlate with high antibiotic yield. Secondary metabolism is often triggered by nutrient limitation or the presence of specific precursors. Here are some common media-related issues and solutions:
-
Carbon Source: The type and concentration of the carbon source can significantly influence antibiotic production. Some rapidly metabolized sugars, like glucose, can cause catabolite repression, inhibiting secondary metabolite synthesis.
-
Troubleshooting Tip: Try replacing glucose with a more slowly utilized carbon source such as starch, glycerol (B35011), or maltose.[1][2] You can also experiment with varying the concentration of the primary carbon source.
-
-
Nitrogen Source: The nature and concentration of the nitrogen source are also crucial. Complex nitrogen sources like peptone, yeast extract, and soybean meal often support higher antibiotic production compared to simple inorganic sources like ammonium (B1175870) salts.[1][3]
-
Troubleshooting Tip: Experiment with different nitrogen sources and C:N ratios in your medium. A combination of organic and inorganic nitrogen sources can sometimes be beneficial.
-
-
Phosphate (B84403) Concentration: High phosphate concentrations can repress the biosynthesis of some secondary metabolites.
-
Troubleshooting Tip: Evaluate the phosphate concentration in your medium. Try reducing the phosphate levels to see if it enhances this compound production.
-
-
Trace Elements: Trace elements are essential cofactors for many enzymes involved in secondary metabolism. A deficiency in these elements can limit antibiotic synthesis.
-
Troubleshooting Tip: Ensure your medium is supplemented with a suitable trace element solution. Key elements to consider are iron, zinc, manganese, and magnesium.[3]
-
Question: What are some recommended starting points for optimizing the media for this compound production?
Answer: While the optimal medium for this compound production needs to be determined empirically, you can start with media formulations known to support secondary metabolite production in Streptomyces. The following table summarizes some generally successful components and concentrations.
| Media Component | Recommended Starting Concentration | Rationale & Key Considerations |
| Carbon Source | 1-3% (w/v) | Start with starch or glycerol instead of glucose to avoid catabolite repression.[1][2] |
| Nitrogen Source | 0.5-2.5% (w/v) | A combination of peptone and yeast extract or soybean meal can be effective.[1][3] |
| NaCl | 0.5-1% (w/v) | Can influence osmotic pressure and cellular morphology, potentially impacting production.[1][4] |
| K2HPO4 | 0.05-0.2% (w/v) | Acts as a buffering agent and a source of phosphate. Monitor for phosphate repression. |
| MgSO4·7H2O | 0.05-0.15% (w/v) | Important for enzyme activity and cell wall stability.[2][3] |
| CaCO3 | 0.1-0.2% (w/v) | Acts as a pH buffer, preventing a sharp drop in pH during fermentation. |
Category 2: Culture Conditions
Question: I'm using a well-established medium for Streptomyces, but my this compound yield is still low. What culture conditions should I investigate?
Answer: Suboptimal culture conditions can severely limit antibiotic production, even with an ideal medium. Key parameters to optimize include pH, temperature, aeration, and incubation time.
-
pH: The optimal pH for secondary metabolite production is often different from the optimal pH for growth. For many Streptomyces species, a starting pH between 6.0 and 8.0 is favorable for antibiotic synthesis.[2][4][5]
-
Troubleshooting Tip: Monitor the pH of your culture throughout the fermentation. If there is a significant pH drop, consider using a buffered medium or adding CaCO3. Experiment with different initial pH values to find the optimum for this compound production.
-
-
Temperature: Temperature affects enzyme kinetics and overall metabolic activity. Most Streptomyces species produce antibiotics optimally between 28°C and 37°C.[1][2][4][5]
-
Troubleshooting Tip: Perform a temperature optimization study, testing a range of temperatures (e.g., 25°C, 30°C, 35°C) to identify the best temperature for this compound yield.
-
-
Aeration and Agitation: Streptomyces are aerobic bacteria, and adequate oxygen supply is crucial for both growth and antibiotic production. Aeration is influenced by agitation speed, flask volume, and the type of flask closure.
-
Troubleshooting Tip: Ensure vigorous shaking (e.g., 150-250 rpm) in shake flask cultures. Use baffled flasks to improve aeration. The volume of the medium should not exceed 20% of the flask volume.
-
-
Incubation Time: Secondary metabolites like this compound are typically produced during the stationary phase of growth. Harvesting the culture too early or too late can result in low yields.
Question: How can I systematically optimize multiple culture parameters?
Answer: A systematic approach is crucial for efficient optimization. A one-factor-at-a-time (OFAT) approach, where you vary one parameter while keeping others constant, is a good starting point.[3] For more advanced optimization of multiple interacting parameters, statistical methods like Response Surface Methodology (RSM) can be employed.[3]
| Parameter | Typical Optimal Range for Streptomyces | Key Considerations |
| pH | 6.0 - 8.0 | The optimal pH for production may differ from that for growth.[2][4][5] |
| Temperature | 28°C - 37°C | Mesophilic conditions are generally preferred.[1][2][4][5] |
| Incubation Time | 5 - 10 days | Production often peaks in the late stationary phase.[1][2][4] |
| Inoculum Size | 5 - 20% (v/v) | A higher inoculum can sometimes shorten the lag phase.[1] |
| Agitation Speed | 150 - 250 rpm | Crucial for maintaining sufficient dissolved oxygen. |
Category 3: Strain Maintenance and Inoculum Development
Question: My this compound yield has been decreasing over time with subsequent subculturing of the Streptomyces strain. What could be the cause?
Answer: Repeated subculturing of Streptomyces on agar (B569324) plates can lead to strain degeneration, resulting in reduced or complete loss of secondary metabolite production. This is a common issue.
-
Troubleshooting Tip:
-
Spore Stocks: Prepare and maintain frozen spore stocks of your Streptomyces strain at -80°C in a cryoprotectant like 20% glycerol. For each new experiment, start a fresh culture from these frozen stocks rather than from a continuously subcultured plate.
-
Inoculum Quality: The quality of the inoculum is critical. Use a well-sporulated and healthy culture for inoculation. The age of the seed culture can also impact the subsequent production phase. A typical seed culture is grown for 24-48 hours.
-
Category 4: Extraction and Quantification
Question: I'm not sure if my extraction procedure is efficient. How can I troubleshoot low this compound recovery?
Answer: An inefficient extraction process can lead to an underestimation of the actual this compound yield.
-
Troubleshooting Tip:
-
Solvent Selection: this compound is an anthracycline antibiotic.[6][7][8] For extraction from the culture broth, organic solvents like ethyl acetate (B1210297), chloroform, or a mixture of solvents are commonly used.[9] You may need to optimize the solvent system for maximal recovery.
-
pH Adjustment: The pH of the culture broth can affect the solubility and extraction efficiency of the antibiotic. Experiment with adjusting the pH of the broth before solvent extraction.
-
Extraction Method: Ensure thorough mixing of the culture broth and the extraction solvent. A liquid-liquid extraction in a separatory funnel is a standard method.[9] For cell-associated this compound, cell disruption (e.g., sonication) followed by extraction of the cell lysate may be necessary.
-
Quantification: Use a reliable method for quantification, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[10] Develop a standard curve with purified this compound to accurately determine the concentration in your extracts.
-
Experimental Protocols
Protocol 1: Shake Flask Fermentation of Streptomyces
-
Inoculum Preparation:
-
Aseptically transfer a loopful of spores from a mature (7-14 days old) agar plate culture of Streptomyces into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).
-
Incubate the seed culture at 28-30°C for 24-48 hours with shaking at 200 rpm.
-
-
Production Culture:
-
Prepare the production medium in a 250 mL baffled flask (50 mL medium volume).
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the production culture at the optimized temperature (e.g., 30°C) with vigorous shaking (e.g., 220 rpm) for the predetermined optimal duration (e.g., 7-10 days).
-
-
Sampling:
-
Aseptically withdraw samples at regular intervals to monitor growth (e.g., dry cell weight) and this compound production.
-
Protocol 2: General Solvent Extraction of this compound
-
Separation of Biomass:
-
Harvest the culture broth from the shake flask.
-
Centrifuge the broth at 4000 rpm for 30 minutes to separate the supernatant from the mycelial biomass.[9]
-
-
Supernatant Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.[9]
-
Shake vigorously for 5-10 minutes and allow the layers to separate.
-
Collect the upper organic phase. Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.
-
Pool the organic phases.
-
-
Mycelial Extraction (if required):
-
Resuspend the mycelial pellet in a small volume of a suitable buffer.
-
Disrupt the cells using sonication on ice.
-
Extract the cell lysate with ethyl acetate as described above.
-
-
Concentration:
-
Evaporate the pooled organic solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis by HPLC.
-
Visualizations
Caption: A troubleshooting workflow for diagnosing low this compound yield.
Caption: An experimental workflow for optimizing this compound production.
References
- 1. scispace.com [scispace.com]
- 2. interesjournals.org [interesjournals.org]
- 3. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Metabolites of microorganisms. This compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and extraction of some compounds that act as antimicrobials from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aranciamycin Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aqueous solubility of Aranciamycin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is an anthracycline antibiotic with potential therapeutic applications.[1][2][3] Like many complex natural products, its large, hydrophobic structure leads to poor solubility in aqueous solutions. This low solubility can cause significant experimental challenges, including precipitation in assays, inaccurate concentration measurements, and reduced bioavailability in preclinical studies.[4][5]
Q2: In which organic solvents is this compound soluble?
-
Dimethyl Sulfoxide (DMSO)
-
Methanol (MeOH)
-
Ethanol (B145695) (EtOH)
-
Dichloromethane (DCM)
It is best practice to first dissolve this compound in a minimal amount of 100% DMSO to create a high-concentration stock solution, which can then be stored at -20°C or -80°C.
Q3: What are the primary strategies for improving the aqueous solubility of hydrophobic compounds like this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[4][6][7][8] These can be broadly categorized as:
-
Physical Modifications:
-
Chemical Modifications:
-
Use of Excipients/Carriers:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol).[13]
-
Complexation: Encapsulating the drug in molecules like cyclodextrins.[13][14]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix.[7][15]
-
Surfactant-based systems: Using surfactants to form micelles that encapsulate the drug.[7][15]
-
Lipid-based formulations: Incorporating the drug into lipid-based carriers like self-emulsifying drug delivery systems (SEDDS).[13][16]
-
Q4: My this compound precipitated when I diluted my DMSO stock solution into my aqueous buffer. What should I do?
This common issue, often called "crashing out," occurs when the final concentration of the organic co-solvent (DMSO) is too low to maintain the solubility of the hydrophobic compound. To troubleshoot this, consider the following:
-
Increase the final co-solvent concentration: If your experimental system tolerates it, increase the final percentage of DMSO. However, be mindful of potential solvent toxicity in cell-based assays (typically, DMSO concentrations should be kept below 0.5%).
-
Use a different solubilization technique: If increasing the co-solvent is not an option, you will need to employ other methods like cyclodextrin (B1172386) complexation or formulating with a surfactant.
-
Lower the final drug concentration: If experimentally feasible, reducing the final concentration of this compound may keep it in solution.
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Media
This troubleshooting workflow provides a step-by-step guide to addressing the precipitation of this compound upon dilution into aqueous buffers.
Quantitative Data on Solubility Enhancement Techniques
The following table summarizes the potential improvement in aqueous solubility for poorly soluble compounds using various techniques. Note that these are illustrative examples, and the actual improvement for this compound will need to be determined experimentally.
| Technique | Example Carrier/Method | Example Drug | Fold Increase in Solubility (Approximate) | Reference |
| Co-solvency | 10% DMSO in water | A poorly soluble drug | 10 - 100 | [17] |
| pH Adjustment | Acidic or basic buffer | Carbendazim | >250 (at pH 2 vs. pH 7) | [18] |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin | Kendomycin | 50 - 5,000 | [19] |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) | Furosemide | ~6 | [10] |
| Surfactant Solubilization | Tween 80 | A poorly soluble drug | 10 - 1,000 | [7] |
| Nanonization | Wet milling | A poorly soluble drug | 5 - 50 | [8][10] |
Experimental Protocols
Protocol 1: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a stock solution of this compound complexed with HP-β-CD to enhance its aqueous solubility.
Methodology:
-
Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer.
-
Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Incubation: Seal the container and stir the mixture vigorously at room temperature for 24-72 hours, protected from light.
-
Separation: After incubation, separate the undissolved this compound from the solution containing the soluble complex by centrifugation (e.g., 10,000 x g for 30 minutes).
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification and Storage: Determine the concentration of solubilized this compound using a suitable analytical method (e.g., HPLC-UV or spectrophotometry). Store the final complex solution at 4°C for short-term use or frozen for long-term storage.
Protocol 2: Formulation with Surfactants (Micellar Solubilization)
Surfactants can form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drugs like this compound, and a hydrophilic shell that allows them to be dispersed in water.
Methodology:
-
Select a Surfactant: Choose a biocompatible, non-ionic surfactant such as Tween® 80 or Pluronic® F-68.[7]
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in the desired aqueous buffer at a concentration above its CMC.
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., ethanol or DMSO).
-
Mixing: Slowly add the this compound stock solution to the surfactant solution while vortexing or sonicating. The organic solvent is typically kept to a minimum.
-
Solvent Removal (Optional): If the final concentration of the organic solvent is too high, it can be removed by methods such as evaporation under vacuum or dialysis.
-
Characterization: Determine the final concentration of solubilized this compound. The solution should be clear.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always perform their own optimization and validation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Aranciamycins I and J, Antimycobacterial Anthracyclines from an Australian Marine-Derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C27H28O12 | CID 15177995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. researchgate.net [researchgate.net]
- 7. wjbphs.com [wjbphs.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. japer.in [japer.in]
- 10. ijpsm.com [ijpsm.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound A | Bacterial | 960622-70-2 | Invivochem [invivochem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Preventing Aranciamycin degradation during experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Aranciamycin during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Q1: My this compound solution appears to have changed color. What does this indicate?
A change in the color of your this compound solution, typically from its characteristic orange, can be an indicator of degradation. Anthracyclines, the class of compounds to which this compound belongs, are susceptible to chemical changes that can alter their chromophore structure, leading to a visible color change. This is often a sign of loss of potency. It is recommended to prepare fresh solutions and review your storage and handling procedures.
Q2: I am observing a decrease in the bioactivity of my this compound sample over time. What are the potential causes?
A decline in bioactivity is a common consequence of this compound degradation. The primary factors contributing to this are exposure to adverse pH, elevated temperatures, and light.[1][2] Oxidative processes can also lead to the degradation and inactivation of anthracyclines.[3][4][5][6][7] To mitigate this, ensure the compound is stored under the recommended conditions and that solutions are prepared fresh for each experiment.
Q3: What are the optimal storage conditions for solid this compound and its solutions?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light. This compound solutions are less stable and should ideally be prepared fresh before use. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light. Avoid repeated freeze-thaw cycles for solutions.
Q4: I have prepared an this compound solution in an aqueous buffer and see a precipitate. What could be the issue?
Precipitation can occur if the solubility of this compound in the chosen buffer is exceeded or if the pH of the solution promotes the formation of less soluble species. This compound is soluble in DMSO and methanol. When preparing aqueous solutions, it is common to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer. Ensure the final concentration of DMSO is compatible with your experimental system. If precipitation persists, consider adjusting the pH of your buffer, as the stability of related anthracyclines is greatest in the pH range of 4-6.[1]
Q5: Can I autoclave my buffer solution after adding this compound?
No, you should not autoclave solutions containing this compound. High temperatures will cause significant thermal degradation of the compound.[8] Sterilize your buffers by filtration before adding this compound.
Troubleshooting Guide: Unexpected Experimental Results
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values in cytotoxicity assays | This compound degradation in stock or working solutions. | Prepare fresh stock solutions in DMSO and dilute to working concentrations immediately before each experiment. Protect all solutions from light. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9] |
| Variation in cell seeding density or cell health. | Standardize cell seeding protocols. Ensure cells are in the exponential growth phase and have high viability at the start of the experiment. | |
| Low or no observed activity in a time-dependent experiment | Degradation of this compound in the culture medium over the course of the experiment. | Consider the stability of this compound under your specific cell culture conditions (pH, temperature, media components). For longer experiments, it may be necessary to replenish the this compound-containing medium at set intervals. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | Compare the chromatogram to a freshly prepared standard. The appearance of new peaks, often with different retention times, is indicative of degradation products. Review solution preparation, storage, and handling procedures. |
Data on Anthracycline Stability
While specific quantitative data for this compound is limited, the following tables summarize stability information for closely related anthracyclines, which can provide general guidance.
Table 1: Influence of pH on the Stability of Daunorubicin (an Anthracycline Analog) in Aqueous Solution. [1]
| pH | Stability | Key Observations |
| < 4 | Less Stable | Acid-catalyzed hydrolysis of the glycosidic bond can occur. |
| 4 - 6 | Most Stable | This pH range generally provides the greatest stability for daunorubicin.[1] |
| > 6 | Less Stable | Base-catalyzed degradation reactions are more prevalent. |
Table 2: General Impact of Environmental Factors on Anthracycline Stability.
| Factor | Impact on Stability | Recommendations for this compound |
| Temperature | Increased temperature accelerates degradation.[8] | Store solid this compound at -20°C. Prepare solutions fresh and keep them cool. Avoid heating. |
| Light | Exposure to light, particularly UV, can cause photodegradation. | Store solid compound and solutions in amber vials or wrapped in foil to protect from light.[10] |
| Oxidation | Anthracyclines can be degraded by oxidative processes.[3][4][5][6][7] | Use high-purity solvents and deoxygenated buffers where possible. Avoid unnecessary exposure to air. |
| Metal Ions | Certain metal ions can catalyze the degradation of anthracyclines.[11] | Use high-purity water and reagents to minimize metal ion contamination. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, high purity
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved. The solution should be a clear orange color.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of this compound Working Solutions in Aqueous Buffer
-
Materials:
-
This compound stock solution (in DMSO)
-
Sterile aqueous buffer (e.g., PBS, pH 7.4), filtered sterile
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.
-
Perform a serial dilution of the stock solution with the sterile aqueous buffer to achieve the final desired working concentration.
-
Ensure that the final concentration of DMSO in the working solution is low and compatible with your experimental system (typically <0.5%).
-
Use the working solution immediately after preparation. Do not store aqueous working solutions.
-
Visualizations
References
- 1. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of cyclodextrins on anthracycline stability in acidic aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative degradation of cardiotoxic anticancer anthracyclines to phthalic acids. Novel function or ferrylmyoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthracycline degradation in cardiomyocytes: a journey to oxidative survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidation of anthracyclines by peroxidase metabolites of salicylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Does doxorubicin survive thermal ablation? Results of an ex vivo bench top study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. goldbio.com [goldbio.com]
- 11. Degradation of Anthracycline Antitumor Compounds Catalysed by Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Aranciamycin Cytotoxicity Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are using Aranciamycin in cytotoxicity assays and have encountered unexpected results. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify potential causes for these discrepancies and provide solutions to ensure the accuracy and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it induce cytotoxicity?
This compound belongs to the pyrrolobenzodiazepine (PBD) family of compounds, which are potent antitumor agents. Its primary mechanism of action involves binding to the minor groove of DNA and forming a covalent bond with guanine (B1146940) bases.[1] This DNA modification can lead to the formation of DNA cross-links, which block DNA replication and transcription, ultimately triggering cell death.[2][3]
Q2: What are the expected IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound can vary significantly depending on the cell line, the duration of exposure, and the specific assay used. PBDs are known to be highly potent, with IC50 values often in the picomolar to low nanomolar range.[3] However, it is crucial to establish a dose-response curve for each specific cell line and experimental condition.
Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
Inconsistent IC50 values are a common issue in cytotoxicity assays.[4] Several factors can contribute to this variability, including:
-
Cell Health and Density: The health, passage number, and seeding density of your cells can significantly impact their sensitivity to this compound.[4][5]
-
Compound Stability and Solubility: PBDs can be susceptible to degradation or precipitation in cell culture media.[6]
-
Assay Type: Different cytotoxicity assays measure different endpoints (e.g., metabolic activity vs. membrane integrity) and can yield different IC50 values.[6]
-
Incubation Time: The duration of drug exposure will influence the observed cytotoxicity.[7]
-
Pipetting Accuracy: Given the high potency of this compound, even minor pipetting errors during serial dilutions can lead to significant variations in the final concentration.[6]
Q4: I am observing high cell viability even at high concentrations of this compound. What could be the problem?
This could be due to several factors:
-
Compound Instability: this compound may be degrading in the culture medium over the course of the experiment.
-
Cellular Resistance: The cell line you are using may have intrinsic or acquired resistance mechanisms to PBDs.[8]
-
Assay Interference: The this compound compound itself might be interfering with the assay components, leading to a false signal of high viability. This is a known issue with certain assay types like the MTT assay.[5]
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Pipette gently and mix the cell suspension between plating each replicate. |
| Edge Effects | Evaporation from wells on the perimeter of the plate can affect cell growth. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS to maintain humidity.[9] |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique, especially for serial dilutions of the highly potent this compound. |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation. If observed, consider using a different solvent or a lower concentration range. |
Issue 2: Unexpectedly High IC50 Value (Low Potency)
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify the initial stock concentration of this compound. Prepare fresh serial dilutions for each experiment. |
| Sub-optimal Cell Health | Use cells with a low passage number that are in the logarithmic growth phase. Ensure high cell viability (>95%) before starting the experiment.[9] |
| Short Incubation Time | The cytotoxic effects of DNA-binding agents may take time to manifest. Increase the incubation time (e.g., from 24 to 48 or 72 hours). |
| Compound Instability | Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. |
| Cellular Resistance Mechanisms | Consider using a different cell line or investigating potential resistance pathways in your current cell line, such as the expression of DNA repair enzymes or drug efflux pumps.[8] |
Issue 3: Discrepancy Between Different Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Different Biological Endpoints | Assays like MTT measure metabolic activity, while LDH or Propidium Iodide assays measure membrane integrity. A compound could affect metabolism without immediately causing cell death, or vice versa.[6] |
| Assay Artifacts | This compound may interfere with the chemistry of a specific assay. For example, it could directly reduce the MTT reagent, leading to a false viability signal.[5] |
| Solution | Confirm your results using at least two different assay methods that measure distinct cellular parameters (e.g., metabolic activity and membrane integrity). |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (nM) |
| MCF-7 (Breast Cancer) | MTT | 72 | 0.5 |
| A549 (Lung Cancer) | LDH | 72 | 1.2 |
| HCT116 (Colon Cancer) | Calcein AM | 48 | 0.8 |
| K562 (Leukemia) | Annexin V/PI | 48 | 0.3 |
| Note: These are example values. Researchers should determine the IC50 for their specific experimental conditions. |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is for determining cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control. Calculate the percentage of cell viability relative to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI staining kit
-
Flow cytometer
-
Treated and untreated cells
Procedure:
-
Cell Treatment: Culture and treat cells with this compound as in the cytotoxicity assay.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: General workflow for a cytotoxicity assay.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. clyte.tech [clyte.tech]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
Aranciamycin Off-Target Effects: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Aranciamycin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an anthracycline antibiotic.[1][2] While its precise mechanism is not as extensively studied as other anthracyclines like doxorubicin, compounds in this class are known to act as potent antiproliferative agents.[1] The primary mechanisms for anthracyclines include DNA intercalation and inhibition of topoisomerase II, which leads to DNA damage and apoptosis. Some newer research suggests that certain anthracyclines may also function by evicting histones.[1] Additionally, this compound has been identified as an inhibitor of Clostridium histolyticum collagenase.[1]
Q2: What are common off-target effects observed with small molecule inhibitors like this compound in cell-based assays?
Off-target effects of small molecule inhibitors can manifest in several ways, including:
-
Unexpected Cytotoxicity: Reduced cell viability in cell lines that do not express the intended target.[3]
-
Alterations in Cell Morphology: Changes in the shape, size, or adherence of cells.[3]
-
Modulation of Unrelated Signaling Pathways: Activation or inhibition of signaling cascades distinct from the primary target pathway.[3]
-
Changes in Gene Expression: Unintended up- or down-regulation of genes.[3]
-
Mitochondrial Dysfunction: Some antibiotics can interfere with mitochondrial function due to the bacterial origin of mitochondria.[4]
Q3: How can I begin to determine if the effects I'm observing are off-target?
A crucial first step is to establish a clear dose-response relationship for the intended on-target effect. If you observe cellular effects at concentrations significantly different from the on-target IC50, it may indicate off-target activity.[3] Utilizing a structurally related but inactive control compound can also help differentiate on-target from non-specific effects.[3] Another strategy is to use a cell line that does not express the intended target; if the effect persists, it is likely an off-target effect.[3]
Q4: Are there known stability issues with this compound that could affect my experiments?
Troubleshooting Guides
Issue 1: I am observing unexpectedly high cytotoxicity in a cell line that should be resistant to Topoisomerase II inhibitors.
-
Possible Cause 1: Off-target kinase inhibition. Many small molecules exhibit off-target effects on kinases. This can lead to cytotoxicity through alternative signaling pathways.
-
Suggested Solution: Perform a broad-panel kinase inhibition screen to identify potential off-target kinases. Creative Diagnostics provides services for off-target effects analysis, including kinase panel arrays.[5]
-
-
Possible Cause 2: Mitochondrial toxicity. As an antibiotic, this compound may have an off-target effect on mitochondrial function, leading to broad cytotoxic effects.[4]
-
Suggested Solution: Assess mitochondrial health in your cells following this compound treatment. Key assays include measuring mitochondrial membrane potential and cellular respiration.[4]
-
Issue 2: The IC50 value from my enzymatic assay is significantly lower than the EC50 value from my cell-based assay.
-
Possible Cause 1: Poor cell permeability. this compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Suggested Solution: Consider using a cell line with higher permeability or employing permeabilizing agents, though the latter can introduce its own artifacts.
-
-
Possible Cause 2: Efflux pump activity. The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Suggested Solution: Test for the expression of common efflux pumps in your cell line and consider using an efflux pump inhibitor as a control experiment.
-
Issue 3: I'm observing precipitation of this compound when I add it to my cell culture media.
-
Possible Cause: Low aqueous solubility. Hydrophobic compounds often precipitate when diluted from a DMSO stock into an aqueous cell culture medium.[6]
-
Suggested Solution:
-
Lower the working concentration: Determine the lowest effective concentration through a dose-response experiment.[6]
-
Pre-warm the media: Ensure your cell culture media is at 37°C before adding the this compound stock.[6]
-
Use serial dilutions: Prepare an intermediate dilution in pre-warmed media before the final dilution.[6]
-
Add dropwise and mix: Add the stock solution slowly to the media while gently swirling.[6]
-
-
Quantitative Data Summary
The following table provides a hypothetical example of how to present quantitative data when comparing on-target and potential off-target activities of this compound.
| Target/Off-Target | Assay Type | IC50/EC50 (µM) |
| On-Target | ||
| Topoisomerase IIα | Enzymatic | 0.5 |
| C. histolyticum Collagenase | Enzymatic | 0.37 |
| Potential Off-Target | ||
| Kinase X | Enzymatic | 2.5 |
| Kinase Y | Enzymatic | 8.1 |
| Mitochondrial Respiration | Cellular | 15.0 |
| hERG Channel | Electrophysiology | > 50 |
Experimental Protocols
1. Assessing Mitochondrial Membrane Potential using JC-1
This protocol is adapted from a general method for assessing mitochondrial health.[4]
-
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls for the desired time.
-
Prepare a 5 µg/mL JC-1 staining solution in pre-warmed cell culture media.
-
Remove the treatment media and add the JC-1 staining solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells with a phosphate-buffered saline (PBS).
-
Measure fluorescence at both green (Ex/Em ~485/535 nm) and red (Ex/Em ~560/595 nm) wavelengths using a fluorescence plate reader.
-
Calculate the red/green fluorescence ratio for each well.
-
2. Kinase Profiling Assay
-
Principle: A kinase profiling service can screen this compound against a large panel of kinases to identify unintended targets. This is typically done through in vitro enzymatic assays that measure the ability of the compound to inhibit the activity of each kinase.
-
General Workflow:
-
Submit a sample of this compound to a contract research organization (CRO) that offers kinase profiling services.
-
The CRO will perform binding or activity assays against their kinase panel at one or more concentrations of this compound.
-
The results will be provided as a percentage of inhibition for each kinase, from which IC50 values can be determined for any significant hits.
-
Visualizations
Caption: Hypothetical on-target vs. off-target signaling pathways for this compound.
Caption: Troubleshooting workflow for identifying off-target effects.
Caption: Experimental workflow for characterizing a novel compound.
References
Addressing batch-to-batch variability of Aranciamycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aranciamycin. Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is an anthracycline antibiotic derived from Streptomyces species.[1][2] It is characterized as an orange solid with a molecular formula of C26H28O10 and a molecular weight of 500.49.[1] this compound exhibits antitumor and Gram-positive antibiotic activity.[1] It is also a potent inhibitor of Clostridium histolyticum collagenase.[1][3]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[1] It is soluble in methanol (B129727) and DMSO.[1] For experimental use, it is advisable to prepare fresh solutions from a powdered stock. If solutions must be stored, they should be kept at -20°C or below for a limited time, though stability in solution over time should be validated for your specific experimental conditions.[4]
Q3: What level of purity should I expect from a batch of this compound?
Commercial suppliers typically provide this compound with a purity of greater than 95% as determined by High-Performance Liquid Chromatography (HPLC).[1] It is crucial to obtain a certificate of analysis (CoA) for each new batch to confirm its purity and other quality control parameters.
Q4: What are the potential sources of batch-to-batch variability with this compound?
As a natural product obtained from fermentation of Streptomyces sp., the composition and purity of this compound can be influenced by several factors, leading to batch-to-batch variability.[5][6] These factors can include:
-
Fermentation Conditions: Variations in the fermentation process, such as changes in nutrient composition, pH, temperature, and aeration, can affect the production and profile of secondary metabolites, including this compound.[5]
-
Strain Stability: Genetic drift or mutations in the producing Streptomyces strain can alter the yield and purity of this compound.
-
Downstream Processing and Purification: Differences in extraction and purification methods can lead to variations in the final product's purity and impurity profile.[5]
-
Storage and Handling: Improper storage and handling can lead to degradation of the compound.[4]
Troubleshooting Guide
Issue 1: Inconsistent experimental results between different batches of this compound.
If you are observing variability in your experimental outcomes when using different lots of this compound, a systematic approach to troubleshooting is necessary.
-
Initial Assessment Workflow
-
Corrective Actions:
-
Review the Certificate of Analysis (CoA): Always obtain and compare the CoAs for the different batches. Look for any reported differences in purity, impurity profiles, or other specified parameters.
-
Analytical Verification: If possible, perform in-house analytical testing to confirm the identity and purity of each batch. HPLC is a standard method for this.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure.[7][8]
-
Standardize Solution Preparation: Ensure that solutions are prepared identically for each experiment, using the same solvent and concentration. Prepare fresh solutions for each experiment to avoid degradation.
-
Side-by-Side Comparison: Design an experiment to directly compare the activity of the different batches in your specific assay. This will help determine if the observed variability is due to the compound itself or other experimental factors.
-
Issue 2: Lower than expected biological activity.
If a new batch of this compound shows lower activity than previous batches, consider the following:
-
Purity and Integrity:
-
Confirm Purity: As mentioned above, verify the purity of the new batch via HPLC. Lower purity will result in a lower effective concentration.
-
Assess for Degradation: Improper shipping or storage conditions could lead to degradation. Visual inspection for color change (this compound is an orange solid) can be a first indicator, but analytical methods are necessary for confirmation.[1]
-
-
Solubility Issues:
-
Ensure the compound is fully dissolved. This compound is soluble in DMSO and methanol.[1] Incomplete dissolution will lead to a lower effective concentration. Gentle warming or vortexing may aid dissolution.
-
-
Experimental Controls:
-
Ensure that all your experimental controls are behaving as expected. This will help differentiate between a compound-specific issue and a more general problem with your assay.
-
Issue 3: Unexpected or off-target effects.
The presence of impurities from the fermentation or purification process can sometimes lead to unexpected biological effects.
-
Impurity Profiling: If you have access to advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), you can compare the impurity profiles of different batches.
-
Consult the Supplier: Contact the supplier to inquire about any known impurities or changes in their manufacturing process.
Data Presentation
Table 1: Key Quality Control Parameters for this compound
| Parameter | Specification | Recommended Analytical Method |
| Appearance | Orange Solid | Visual Inspection |
| Identity | Conforms to reference standard | HPLC, NMR, Mass Spectrometry |
| Purity | >95% | HPLC |
| Solubility | Soluble in Methanol or DMSO | Visual Inspection |
| Storage | -20°C | - |
Experimental Protocols
Protocol 1: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of an this compound batch.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV-Vis detector
-
-
Preparation of Mobile Phase:
-
Prepare two mobile phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Degas both mobile phases before use.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of a reference standard this compound at 1 mg/mL in methanol or DMSO.
-
Prepare a solution of the this compound batch to be tested at the same concentration.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV-Vis scan)
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute all components. For example:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of the this compound batch as the percentage of the main peak area relative to the total area of all peaks.
-
-
HPLC Analysis Workflow
Signaling Pathways
As the precise intracellular signaling pathways modulated by this compound are not fully elucidated, the following diagram represents a generalized pathway often affected by anthracycline antibiotics, which can include interactions with DNA topoisomerases and the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. This compound | C27H28O12 | CID 15177995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro stability of fortified ophthalmic antibiotics stored at -20 degrees C for 6 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 7. syncsci.com [syncsci.com]
- 8. Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives | Journal of Pioneering Medical Sciences [jpmsonline.com]
Technical Support Center: Aranciamycin & Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference with cell viability assays when working with Aranciamycin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my cell viability assay?
This compound is an anthracycline antibiotic.[1][2] Like other anthracyclines, it is a colored compound and possesses redox activity.[3] These properties can interfere with common cell viability assays that rely on colorimetric or fluorometric readouts, leading to inaccurate results.
Q2: Which cell viability assays are most likely to be affected by this compound?
Assays that are susceptible to interference from colored compounds or molecules with redox potential are likely to be affected. This includes:
-
Tetrazolium-based assays (MTT, MTS, XTT, WST-1): These assays measure the reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.[4] this compound's color can interfere with the absorbance reading of the formazan product. Furthermore, its redox potential may lead to direct, non-enzymatic reduction of the tetrazolium salt, causing a false positive signal of cell viability.[3]
-
Resazurin-based assays (e.g., alamarBlue): These assays involve the reduction of blue, non-fluorescent resazurin (B115843) to pink, fluorescent resorufin. This compound's inherent color can interfere with the measurement of the colored product, and its redox properties can directly reduce resazurin, leading to an overestimation of cell viability.
Q3: Are there alternative assays that are less prone to interference by this compound?
Yes, several alternative assays are recommended when working with colored or redox-active compounds like this compound:
-
Sulforhodamine B (SRB) Assay: This assay is based on the quantitative staining of total cellular protein with the dye sulforhodamine B.[5][6][7] Since the readout is based on protein mass, it is not affected by the color or redox potential of the test compound.
-
ATP-based Luminescent Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present in viable cells using a luciferase-luciferin reaction that produces a luminescent signal.[8][9][10] This method is generally less susceptible to interference from colored compounds.
-
Trypan Blue Exclusion Assay: This is a manual method that distinguishes viable from non-viable cells based on membrane integrity. While not high-throughput, it can be a reliable method for validation.
-
Real-time Viability Assays: Probes like DRAQ7®, an anthracycline derivative, can be used for real-time monitoring of cell death.[11][12][13] These probes are excluded from live cells but stain the nuclei of dead cells.
Troubleshooting Guide
Problem: Inconsistent or unexpected results in your cell viability assay when using this compound.
Potential Cause & Troubleshooting Steps:
-
Direct Compound Interference: this compound may be directly interacting with the assay reagents.
-
Solution: Run a cell-free control . Prepare wells containing your highest concentration of this compound in culture medium without cells. Add the assay reagent and measure the signal. A significant signal in the absence of cells confirms direct interference.
-
-
Colorimetric Interference: The orange-yellow color of this compound may be affecting the absorbance reading.
-
Solution: Measure the absorbance spectrum of this compound. If its absorbance overlaps with the wavelength used to measure the assay's product, you will need to use an alternative assay.
-
-
Redox Interference: this compound's redox activity may be directly reducing the assay substrate.
-
Solution: If you suspect redox interference (e.g., with MTT or resazurin assays), switch to an endpoint that does not rely on redox chemistry, such as the SRB assay or an ATP-based assay .
-
Data Presentation: Summary of Assay Interference
| Assay Type | Principle | Potential Interference with this compound | Recommendation |
| MTT/MTS/XTT/WST-1 | Enzymatic reduction of tetrazolium salt to colored formazan | High: Colorimetric interference and direct reduction by this compound. | Not Recommended |
| Resazurin (alamarBlue) | Enzymatic reduction of resazurin to fluorescent resorufin | High: Colorimetric/Fluorometric interference and direct reduction. | Not Recommended |
| Sulforhodamine B (SRB) | Staining of total cellular protein | Low: Not based on colorimetric or redox reactions. | Recommended |
| ATP-based Luminescence | Quantification of ATP in viable cells | Low: Luminescent signal is less prone to color interference. | Recommended |
| Trypan Blue Exclusion | Membrane integrity | Low: Visual counting, but low throughput. | Good for validation |
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted for adherent cells in a 96-well plate format.[5][7][14]
Materials:
-
Cells seeded in a 96-well plate
-
Trichloroacetic acid (TCA), cold (4°C)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Washing solution (1% v/v acetic acid)
-
Solubilization buffer (10 mM Tris base, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 96-well plate and treat with various concentrations of this compound. Incubate for the desired exposure time.
-
Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with 1% acetic acid to remove the TCA and unbound dye. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Post-Staining Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Drying: Air dry the plates until no moisture is visible.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Readout: Measure the absorbance at 565 nm using a microplate reader.
Visualizations
Caption: Troubleshooting workflow for suspected this compound interference.
Caption: Decision tree for selecting a suitable cell viability assay.
References
- 1. Aranciamycins I and J, Antimycobacterial Anthracyclines from an Australian Marine-Derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C27H28O12 | CID 15177995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prediction of initial reduction potentials of compounds related to anthracyclines and implications for estimating cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 7. scispace.com [scispace.com]
- 8. Application of an ATP-bioluminescence assay in human tumor chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luminescent ATP Detection Assay Kit. Cell viability. ab113849 | Abcam [abcam.com]
- 10. Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-time cell viability assays using a new anthracycline derivative DRAQ7® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-time cell viability assays using a new anthracycline derivative DRAQ7® - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tiarisbiosciences.com [tiarisbiosciences.com]
Technical Support Center: Optimizing Aranciamycin Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Aranciamycin treatment. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to navigate common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for this compound incubation time in a cytotoxicity assay?
A common starting point for cytotoxicity assays with anthracycline antibiotics is a 24 to 72-hour incubation period. However, the optimal time is highly dependent on the cell line's doubling time, the concentration of this compound used, and the specific biological question being investigated. A time-course experiment is essential to determine the ideal incubation period for your specific experimental setup.
Q2: My IC50 value for this compound varies between experiments. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. It is recommended to use cells from a low-passage frozen stock.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variability. Ensure accurate cell counting and even distribution in the wells.
-
Reagent Variability: Differences in media components or serum batches can influence cell growth and drug response. Maintain consistency in your reagents.
-
Incubation Time: As the effect of this compound is time-dependent, slight variations in the incubation period can lead to different IC50 values. Precise timing is crucial.
Q3: I am not observing a significant cytotoxic effect with this compound, even at high concentrations. What should I do?
If this compound is not inducing the expected cytotoxicity, consider the following:
-
Increase Incubation Time: The cytotoxic effects of this compound may take longer to manifest in your specific cell line. A time-course experiment extending beyond 72 hours may be necessary.
-
Verify Compound Activity: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to anthracyclines.
-
Assay Interference: Some compounds can interfere with the readout of cytotoxicity assays (e.g., MTT reduction). Include appropriate controls, such as a no-cell control with the compound, to check for interference.
Q4: How does this compound's mechanism of action influence the choice of incubation time?
This compound, as an anthracycline, is believed to exert its cytotoxic effects through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II, which can lead to cell cycle arrest and apoptosis. Additionally, as an arylomycin, it may inhibit type I signal peptidase (SPase), disrupting protein secretion and cell wall synthesis in bacteria. The time required for these events to translate into measurable cell death can vary. For instance, effects on DNA synthesis may be detectable earlier, while the induction of apoptosis might require a longer incubation period.
Troubleshooting Guide
This guide addresses common issues encountered during this compound treatment experiments.
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before plating and gently mix the cell suspension between seeding replicates. |
| Pipetting errors. | Use calibrated pipettes and maintain a consistent technique. | |
| Edge effects in multi-well plates. | Fill the outer wells with sterile PBS or media without cells and use the inner wells for the experiment. | |
| Low signal or no dose-response | Incubation time is too short. | Perform a time-course experiment with longer incubation periods (e.g., 48, 72, 96 hours). |
| This compound concentration is too low. | Test a wider range of concentrations. | |
| Cell density is too low or too high. | Optimize the initial cell seeding density for your specific cell line. | |
| Unexpected cell morphology | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%). |
| Contamination. | Regularly test cell cultures for mycoplasma and other microbial contaminants. | |
| Inconsistent results over time | Cell line instability. | Use cells within a narrow passage number range and periodically perform cell line authentication. |
| Degradation of this compound. | Prepare fresh stock solutions and store them appropriately, protected from light and repeated freeze-thaw cycles. |
Data Presentation: this compound Cytotoxicity
The following table summarizes the reported IC50 values for this compound and its derivatives against various cell lines. Note that incubation times are not always specified in the literature, highlighting the importance of empirical determination.
| Compound | Cell Line / Organism | Cancer Type / Organism Type | IC50 (µM) | Reference |
| This compound | Human Cancer Cell Lines (Panel) | Various | > 7.5 | [1] |
| Aranciamycins I, J, A, 4 | Mycobacterium bovis BCG | Bacteria (Surrogate for M. tuberculosis) | 0.7 - 1.7 | [1] |
| This compound | Gram-positive bacteria | Bacteria | > 1.1 | [1] |
| This compound | Gram-negative bacteria and fungi | Bacteria / Fungi | > 30 | [1] |
| This compound | Clostridium histolyticum collagenase | Enzyme | 0.37 | [1] |
Note: The IC50 values can vary significantly depending on the experimental conditions, including the specific assay used and the incubation time.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using MTT Assay
This protocol outlines a time-course experiment to determine the optimal incubation duration for this compound treatment.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration for each time point to determine the IC50 value. The optimal incubation time is the one that provides a robust and reproducible dose-response curve.
-
Visualizations
Signaling Pathways
References
Validation & Comparative
Aranciamycin vs. Doxorubicin: A Comparative Guide to Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two anthracycline antibiotics: the well-characterized chemotherapeutic agent Doxorubicin and the less-studied compound Aranciamycin. While Doxorubicin has been the subject of extensive research for decades, publicly available data on the specific anticancer mechanisms of this compound is limited. This document summarizes the current state of knowledge for both compounds, highlighting the established pathways for Doxorubicin and presenting the available data for this compound, thereby identifying critical areas for future research.
Overview of Mechanisms of Action
Doxorubicin is a cornerstone of cancer chemotherapy, with a multifaceted mechanism of action that has been extensively documented.[1] Its cytotoxic effects are primarily attributed to its ability to intercalate into DNA, inhibit the function of topoisomerase II, and generate reactive oxygen species (ROS).[2][3]
This compound is also classified as an anthracycline antibiotic.[4] While it has been shown to inhibit DNA synthesis in tumor cells and exhibits cytotoxicity against some cancer cell lines, the precise molecular mechanisms underlying these effects have not been fully elucidated.[4][5] Based on its structural class, it is hypothesized to share some mechanistic features with other anthracyclines, such as DNA interaction, but this requires experimental validation.
Data Presentation: Cytotoxicity and Biochemical Activity
The following tables summarize the available quantitative data for Doxorubicin and this compound. It is important to note the disparity in the volume of research, with extensive data available for Doxorubicin and limited data for this compound.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Doxorubicin | K562 | Chronic Myelogenous Leukemia | ~0.05 - 0.2 | [6] |
| MCF-7 | Breast Adenocarcinoma | ~0.1 - 1.0 | ||
| HepG2 | Hepatocellular Carcinoma | ~0.5 - 2.0 | ||
| A549 | Lung Carcinoma | ~0.2 - 1.5 | ||
| This compound | Panel of human cancer cell lines | Various | > 7.5 | [4] |
Note: IC50 values for Doxorubicin can vary significantly depending on the specific cell line and experimental conditions.
Table 2: Comparative Biochemical Activities
| Activity | Doxorubicin | This compound | Citation |
| DNA Intercalation | Yes, well-documented | Presumed, but not experimentally quantified in public literature | [2][3] |
| Topoisomerase II Inhibition | Yes, potent inhibitor (poison) | Not determined in public literature | [2][7] |
| Topoisomerase I Inhibition | Weak to no significant inhibition | Not determined in public literature | [8] |
| Reactive Oxygen Species (ROS) Generation | Yes, significant contributor to cytotoxicity and cardiotoxicity | Not determined in public literature | [2] |
Signaling Pathways and Mechanisms of Action
Doxorubicin
Doxorubicin exerts its anticancer effects through a combination of mechanisms that ultimately lead to cell cycle arrest and apoptosis.[9]
-
DNA Intercalation: The planar aromatic moiety of Doxorubicin inserts itself between DNA base pairs, distorting the double helix structure.[2][3] This physical obstruction interferes with DNA replication and transcription, leading to the inhibition of macromolecular biosynthesis.[2]
-
Topoisomerase II Poisoning: Doxorubicin stabilizes the complex formed between topoisomerase II and DNA after the enzyme has created a double-strand break.[2][7] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks, which triggers the DNA damage response and apoptotic pathways.[10]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide (B77818) and hydroxyl radicals.[2] These highly reactive species cause oxidative damage to DNA, proteins, and lipids, contributing to both its cytotoxic effects and its well-known cardiotoxicity.
This compound
As an anthracycline, this compound is presumed to interact with DNA, and it has been reported to inhibit DNA synthesis.[5] However, specific details regarding its mode of DNA binding, its effects on topoisomerases, and its potential to generate ROS have not been documented in publicly available research. The following diagram represents a hypothetical mechanism of action based on its structural class, which requires experimental verification.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanisms of action of DNA-interacting anticancer agents.
MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test compounds (this compound, Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include untreated control wells (medium only) and solvent control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Topoisomerase II Decatenation Assay
Principle: This assay measures the ability of topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), which is a network of interlocked DNA minicircles. In the presence of an inhibitor, the decatenation activity of topoisomerase II is reduced or abolished, and the kDNA remains as a high molecular weight complex that cannot enter an agarose (B213101) gel.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT), ATP, and kDNA substrate.
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound or Doxorubicin) to the reaction tubes. Include a no-drug control and a control with a known topoisomerase II inhibitor (e.g., etoposide).
-
Enzyme Addition: Add purified human topoisomerase IIα to each reaction tube to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the tracking dye has migrated an appropriate distance.
-
Visualization: Stain the gel with an intercalating dye such as ethidium (B1194527) bromide and visualize the DNA under UV light.
-
Data Analysis: Decatenated minicircles will migrate into the gel as a single band, while the catenated kDNA will remain in the loading well. The inhibition of topoisomerase II is determined by the reduction in the amount of decatenated product compared to the no-drug control.
DNA Thermal Denaturation Assay
Principle: This assay measures the melting temperature (Tm) of double-stranded DNA, which is the temperature at which half of the DNA has denatured into single strands. DNA intercalating agents stabilize the double helix, leading to an increase in the Tm. The magnitude of the Tm shift is related to the binding affinity of the compound for DNA.
Methodology:
-
Sample Preparation: Prepare solutions of double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Drug Addition: Add varying concentrations of the test compound (this compound or Doxorubicin) to the DNA solutions. Include a DNA-only control.
-
Thermal Denaturation: Place the samples in a spectrophotometer equipped with a temperature controller. Slowly increase the temperature (e.g., 1°C per minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
Absorbance Monitoring: Continuously monitor the absorbance of the samples at 260 nm. As the DNA denatures, the absorbance will increase (hyperchromic effect).
-
Data Analysis: Plot the absorbance at 260 nm as a function of temperature to generate a melting curve. The Tm is the temperature at the midpoint of the transition. Calculate the change in Tm (ΔTm) for each drug concentration relative to the DNA-only control.
Conclusion and Future Directions
This comparative guide highlights the well-established, multi-pronged mechanism of action of Doxorubicin and the significant knowledge gap regarding the anticancer properties of this compound. While both are anthracycline antibiotics, the assumption of identical mechanisms is premature without direct experimental evidence.
The available data indicates that this compound possesses cytotoxic activity, but further research is imperative to unlock its therapeutic potential. Key areas for future investigation include:
-
Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a broad panel of human cancer cell lines.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of this compound, including its DNA binding affinity and sequence specificity, its effects on topoisomerase I and II, and its potential for ROS generation.
-
Direct Comparative Studies: Performing head-to-head comparisons of this compound and Doxorubicin in various in vitro and in vivo models to assess relative potency, efficacy, and toxicity profiles.
Such studies will be crucial in determining whether this compound or its derivatives could offer a therapeutic advantage over existing anthracyclines, potentially through a different efficacy spectrum or an improved safety profile.
References
- 1. Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aranciamycins I and J, Antimycobacterial Anthracyclines from an Australian Marine-Derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different modes of anthracycline interaction with topoisomerase II. Separate structures critical for DNA-cleavage, and for overcoming topoisomerase II-related drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis induced by anthracycline antibiotics in P388 parent and multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis by antimycin A in differentiated PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Aranciamycin and Other Anthracyclines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of Aranciamycin and other well-established anthracyclines, including Doxorubicin, Daunorubicin, Epirubicin, and Idarubicin. The information is intended to assist researchers and professionals in drug development in understanding the relative potencies and mechanisms of these compounds. The data presented is a synthesis of available preclinical findings.
Executive Summary
Anthracyclines are a cornerstone of chemotherapy, widely used in the treatment of various cancers. Their primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1] However, their clinical utility is often limited by significant side effects, most notably cardiotoxicity.[2][3] this compound, a lesser-known anthracycline, and its derivatives have demonstrated antitumor and antibiotic properties.[4] This guide aims to contextualize the cytotoxic potential of this compound by comparing it with commonly used anthracyclines, highlighting both the available data and the areas requiring further investigation.
Data Presentation: Comparative Cytotoxicity of Anthracyclines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other anthracyclines against various human cancer cell lines. It is important to note that direct comparative studies involving this compound are limited, and the available data for this compound is not as extensive as for the more established anthracyclines.
| Anthracycline | Cell Line | IC50 Value | Reference |
| This compound & Derivatives | |||
| Aranciamycins I, J, A | Human Cancer Cell Lines (Panel) | >7.5 µM | |
| Aranciamycins I, J, A | Mycobacterium bovis (BCG) | 0.7 - 1.7 µM | |
| Aranciamycins E, G | MCF-7 (Breast), MATU (Bladder) | Most active derivatives | |
| Doxorubicin | |||
| A549 (Lung) | 0.45 µM | [5] | |
| HCT-116 (Colon) | 0.68 µM | ||
| HepG2 (Liver) | 11.1 µM (24h) | [6] | |
| MCF-7 (Breast) | 0.5 µM | [7] | |
| Daunorubicin | |||
| A549 (Lung) | 0.98 µM | [5] | |
| AML Cell Lines (Panel) | 8.1 - 56.7 nM | [8] | |
| Molt-4 (Leukemia) | 40 nM | [3] | |
| Epirubicin | |||
| A549 (Lung) | 0.57 µM | [5] | |
| U-87 (Glioblastoma) | 6.3 µM | [9] | |
| BT-20 (Breast) | ~28 ng/mL | ||
| Idarubicin | |||
| A549 (Lung) | 0.033 µM | [5] | |
| AML Cell Lines (Panel) | 2.6 - 17.8 nM | [8] | |
| MCF-7 (Breast) | 3.3 ng/mL | ||
| NALM-6 (Leukemia) | 12 nM |
Experimental Protocols
The following is a generalized protocol for determining the cytotoxic effects of anthracyclines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cell viability.
MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count to determine cell density.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the anthracycline compounds (this compound, Doxorubicin, etc.) in culture medium. A common starting range is from 0.01 µM to 100 µM.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualization
Caption: Experimental workflow for determining IC50 values.
Caption: Signaling pathway of anthracycline-induced cytotoxicity.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. Frontiers | Novel Therapeutics for Anthracycline Induced Cardiotoxicity [frontiersin.org]
- 3. Structural Variance of Doxorubicin and Anthracycline Analogues as Topoisomerase Alpha and Beta (Top2a and Top2b) Inhibitors and Potential Design of Analogue Candidates of Less Side Effects on Cardiomyocytes – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Various anthracyclines exhibit differential cytotoxic effects related to CBR1-induced resistance in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Aranciamycin efficacy compared to other collagenase inhibitors
A comprehensive guide for researchers and drug development professionals on the efficacy of Aranciamycin in comparison to other notable collagenase inhibitors, supported by experimental data and detailed protocols.
This compound, an anthracycline antibiotic, has demonstrated significant inhibitory activity against collagenase, an enzyme crucial in the degradation of collagen and the extracellular matrix. This guide provides a comparative analysis of this compound's efficacy against other known collagenase inhibitors, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Comparative Efficacy of Collagenase Inhibitors
The inhibitory potential of various compounds against collagenase is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
The table below summarizes the IC50 values of this compound and other selected collagenase inhibitors.
| Inhibitor | IC50 Value | Source Organism of Collagenase | Reference |
| This compound | 0.37 µM | Clostridium histolyticum | |
| Doxorubicin | 49 µM | Murine Walker 256 Carcinoma (Type IV Collagenase) | |
| Epirubicin | 40 µM | Murine Walker 256 Carcinoma (Type IV Collagenase) | |
| Daunorubicin | 92 µM | Murine Walker 256 Carcinoma (Type IV Collagenase) | |
| Minocycline | >100 µM | THP-1 cells (MMP-9) | |
| Doxycycline | - | Human Rheumatoid Arthritis | |
| Quercetin | 286 µM | Clostridium histolyticum | |
| Luteolin | - | A431-III cells (MMP-2, MMP-9) |
Note: The efficacy of inhibitors can vary depending on the type of collagenase and the experimental conditions.
Mechanism of Action: A Closer Look at Anthracyclines
Anthracyclines, the class of compounds to which this compound belongs, appear to inhibit collagenase through multiple mechanisms. Evidence suggests a direct, non-competitive, and reversible inhibition of collagenase activity. Furthermore, the ability of anthracyclines to chelate divalent cations, such as manganese (II), may play a role. Manganese is a crucial cofactor for certain metalloproteinases involved in collagen metabolism. By sequestering these ions, anthracyclines can indirectly inhibit enzyme function. Some tetracycline (B611298) antibiotics, like doxycycline, have also been shown to inhibit matrix metalloproteinases (MMPs) by affecting their expression and activity.
Experimental Protocols
The following is a generalized protocol for a collagenase inhibition assay, based on commonly used methodologies. Specific details may need to be optimized depending on the enzyme source and inhibitor characteristics.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against collagenase.
Materials:
-
Collagenase from Clostridium histolyticum
-
Fluorescently labeled collagen substrate (e.g., gelatin-FITC)
-
Assay buffer (e.g., Tricine buffer with CaCl2 and NaCl)
-
Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., 1,10-Phenanthroline)
-
96-well microplate (black, for fluorescence readings)
-
Microplate reader with fluorescence detection capabilities (Excitation/Emission suitable for the fluorophore)
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of collagenase in assay buffer.
-
Prepare a working solution of the fluorescently labeled collagen substrate in assay buffer.
-
Prepare a serial dilution of the test compound and the positive control in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Blank: Assay buffer only.
-
Control (No Inhibitor): Assay buffer, collagenase solution, and solvent control.
-
Positive Control: Assay buffer, collagenase solution, and a known concentration of the positive control inhibitor.
-
Test Compound: Assay buffer, collagenase solution, and the desired concentration of the test compound.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorescently labeled collagen substrate to all wells.
-
Immediately start monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using a microplate reader. The temperature should be maintained at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each well.
-
Normalize the reaction rates of the test compound wells to the control (no inhibitor) well to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Conclusion
This compound stands out as a potent inhibitor of Clostridium histolyticum collagenase, with an IC50 value in the sub-micromolar range. This positions it as a significantly more effective inhibitor in this context compared to other anthracyclines and several naturally derived compounds. The potential dual mechanism of direct enzyme inhibition and cofactor chelation warrants further investigation. The provided experimental protocol offers a solid foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of this compound and other collagenase inhibitors in various pathological conditions characterized by excessive collagen degradation.
Aranciamycin In Vivo Anticancer Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Aranciamycin, a member of the anthracycline class of antibiotics produced by Streptomyces species, has demonstrated notable cytotoxic effects against various human cancer cell lines in vitro.[1][2][3] This guide provides a comparative overview of its potential in vivo anticancer activity, drawing parallels with established and novel anthracyclines. Due to the limited availability of direct in vivo studies on this compound, this guide extrapolates data from preclinical evaluations of similar compounds to present a potential framework for its validation.
Comparative Efficacy: In Vitro Cytotoxicity
Quantitative data from in vitro studies provide a baseline for assessing the anticancer potential of this compound and its analogs. The half-maximal inhibitory concentration (IC50) values against various cancer cell lines are summarized below. For comparison, representative IC50 values for Doxorubicin, a widely used anthracycline, are also included.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Various Human Cancer Cell Lines | - | > 7.5 | [1][3] |
| This compound Analogs (E and G) | MCF-7 | Breast Cancer | Not Specified (Most Active) | [4] |
| This compound Analogs (E and G) | MATU | Bladder Cancer | Not Specified (Most Active) | [4] |
| Doxorubicin | MCF-7 | Breast Cancer | ~0.05 - 0.5 | Representative |
| Doxorubicin | Various | Various | Varies | Representative |
Hypothetical In Vivo Efficacy in a Xenograft Model
While specific in vivo data for this compound is not publicly available, a standard approach to evaluate a novel anthracycline involves xenograft studies in immunocompromised mice. The following table outlines a hypothetical comparison of this compound with Doxorubicin in a human breast cancer (MCF-7) xenograft model, based on typical preclinical study designs for this class of compounds.
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Survival Rate (%) |
| Vehicle Control | - | Intravenous | Once weekly for 4 weeks | 0 | 100 |
| This compound | 5 | Intravenous | Once weekly for 4 weeks | 40-60 (Projected) | 100 |
| This compound | 10 | Intravenous | Once weekly for 4 weeks | 60-80 (Projected) | 80 |
| Doxorubicin | 5 | Intravenous | Once weekly for 4 weeks | 70-90 | 60 |
Note: The tumor growth inhibition and survival rate for this compound are projected based on its in vitro activity and the typical performance of novel anthracyclines in preclinical models. Actual results would require dedicated in vivo experimentation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are standard protocols for key in vivo experiments relevant to the evaluation of this compound.
Human Tumor Xenograft Model
-
Cell Culture: Human cancer cells (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers, calculated using the formula: (length x width^2) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm^3), mice are randomized into treatment and control groups. The investigational drug (this compound), a comparator drug (e.g., Doxorubicin), and a vehicle control are administered, typically via intravenous or intraperitoneal injection, following a predetermined dosing schedule.
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints may include body weight changes (as a measure of toxicity) and overall survival.
-
Tissue Analysis: At the end of the study, tumors and major organs are excised for histopathological and molecular analysis.
Cardiotoxicity Assessment in a Rat Model
Given that cardiotoxicity is a known side effect of anthracyclines, this assessment is critical.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Drug Administration: The drug is administered over a period of several weeks.
-
Monitoring: Cardiac function is monitored using echocardiography to measure parameters like left ventricular ejection fraction (LVEF). Electrocardiograms (ECG) are also recorded.
-
Biomarker Analysis: Blood samples are collected to measure cardiac biomarkers such as troponin I and creatine (B1669601) kinase-MB.
-
Histopathology: At the end of the study, hearts are collected for histopathological examination to assess for signs of cardiomyopathy.
Signaling Pathways and Mechanism of Action
Anthracyclines primarily exert their anticancer effects through the inhibition of DNA topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis. Additionally, they are known to intercalate into DNA and generate reactive oxygen species (ROS). While the precise signaling pathways affected by this compound require further investigation, the following diagram illustrates the generally accepted mechanism for this class of drugs.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for In Vivo Validation
The following diagram outlines a typical workflow for the in vivo validation of a novel anticancer compound like this compound.
Caption: Standard workflow for in vivo anticancer drug validation.
References
- 1. In vivo antitumor efficacy and cardiotoxicity of novel anthracycline ID6105 (11-hydroxy-aclacinomycin X, Hyrubicin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aranciamycins I and J, Antimycobacterial Anthracyclines from an Australian Marine-Derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound analogs generated by combinatorial biosynthesis show improved antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-resistance studies of Aranciamycin in multidrug-resistant cells
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) presents a significant hurdle in cancer chemotherapy. Anthracyclines, a cornerstone of many treatment regimens, are often rendered ineffective by MDR mechanisms. This guide provides a comparative analysis of Aranciamycin, a lesser-studied anthracycline, in the context of multidrug-resistant cells. Due to the limited direct experimental data on this compound's cross-resistance profile, this guide draws comparisons with well-characterized anthracyclines like Doxorubicin and Daunorubicin to extrapolate potential performance and guide future research.
Efficacy of Anthracyclines in Sensitive and Multidrug-Resistant (MDR) Cancer Cell Lines
The cytotoxic activity of anthracyclines is typically diminished in MDR cell lines, which often overexpress drug efflux pumps like P-glycoprotein (P-gp). The following table summarizes representative IC50 (half-maximal inhibitory concentration) values for common anthracyclines in sensitive parental cell lines and their MDR counterparts. While specific data for this compound is not available in the reviewed literature, the table includes hypothetical data points to illustrate how its performance could be benchmarked.
| Drug | Cell Line | Resistance Mechanism | IC50 (nM) - Parental | IC50 (nM) - Resistant | Resistance Index (RI) |
| Doxorubicin | MCF-7 (Breast Cancer) | P-gp Overexpression | 25 | 1500 | 60 |
| HL-60 (Leukemia) | P-gp Overexpression | 30 | 1800 | 60 | |
| Daunorubicin | A2780 (Ovarian Cancer) | P-gp Overexpression | 40 | 2400 | 60 |
| Idarubicin | K562 (Leukemia) | P-gp Overexpression | 10 | 200 | 20 |
| This compound (Hypothetical) | MCF-7 (Breast Cancer) | P-gp Overexpression | 35 | 700 | 20 |
| HL-60 (Leukemia) | P-gp Overexpression | 45 | 900 | 20 |
Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. A lower RI suggests that the drug is better at overcoming the resistance mechanism.
Experimental Protocols
To facilitate further research into the cross-resistance profile of this compound, detailed methodologies for key experiments are provided below.
Cell Culture and Development of Resistant Cell Lines
-
Cell Lines: Utilize a panel of human cancer cell lines (e.g., MCF-7, A2780, HL-60) and their corresponding MDR variants.
-
Culture Conditions: Maintain cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Generation of Resistant Lines: Develop MDR cell lines by continuous exposure to stepwise increasing concentrations of a selecting agent (e.g., Doxorubicin). The resistance phenotype should be confirmed by assessing the expression of MDR-related proteins like P-glycoprotein via Western blotting or flow cytometry.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Expose cells to a range of concentrations of this compound and comparator drugs (e.g., Doxorubicin, Daunorubicin) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves using appropriate software.
Drug Accumulation and Efflux Assay
This assay measures the ability of cells to retain the drug, which is often reduced in MDR cells.
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer.
-
Drug Incubation: Incubate the cells with a fluorescent anthracycline (or a fluorescent derivative of this compound) at a fixed concentration for 1 hour at 37°C.
-
Washing: Wash the cells with ice-cold PBS to remove the extracellular drug.
-
Flow Cytometry: Analyze the intracellular fluorescence using a flow cytometer to determine drug accumulation.
-
Efflux Measurement: For efflux, after the incubation and washing steps, resuspend the cells in a drug-free medium and incubate for various time points. Measure the remaining intracellular fluorescence at each time point.
Visualizing Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental processes and the underlying molecular mechanisms of resistance, the following diagrams have been generated using the DOT language.
Caption: Workflow for assessing this compound cytotoxicity and accumulation.
A primary mechanism of multidrug resistance to anthracyclines involves the overexpression of ABC transporters, such as P-glycoprotein (P-gp), which actively pump the drugs out of the cancer cell. This leads to a decrease in the intracellular drug concentration, thereby reducing its cytotoxic effect. The signaling pathways leading to the upregulation of these transporters are complex and can be initiated by the chemotherapeutic agent itself.
Caption: Generalized signaling pathway for anthracycline resistance.
Lack of Evidence for Synergistic Effects of Aranciamycin with Other Chemotherapy Drugs
Despite its classification as an anthracycline antibiotic with known antitumor properties, a comprehensive review of published scientific literature reveals a significant gap in research regarding the synergistic effects of Aranciamycin when used in combination with other chemotherapy drugs. [1][2][3][4] this compound has been shown to inhibit DNA synthesis in tumor cells and possesses collagenase inhibitory activity.[1][3] However, current research primarily focuses on its isolation, structural characterization, and the antitumor activities of its analogs, rather than its potential in combination therapies.[2][4] There are no publicly available results from clinical trials assessing the synergistic efficacy of this compound with other chemotherapeutic agents.
Due to this absence of data for this compound, this guide will pivot to a comparable antitumor antibiotic, Renieramycin M , for which synergistic effects with the widely used chemotherapy drug Doxorubicin have been documented in scientific studies. This comparative analysis will serve as a paradigm for the evaluation of synergistic relationships between marine-derived compounds and conventional cancer therapies.
Comparative Guide: Synergistic Effects of Renieramycin M and Doxorubicin in Breast Cancer Cells
This guide provides an objective comparison of the anti-cancer effects of Renieramycin M and Doxorubicin, both as single agents and in combination, with a focus on their synergistic cytotoxicity in MCF-7 breast cancer cells.
Data Presentation: Enhanced Cytotoxicity with Combination Therapy
The combination of Renieramycin M and Doxorubicin demonstrates a significant synergistic effect, leading to a notable reduction in the concentration of each drug required to achieve a cytotoxic effect.
| Drug(s) | IC50 (MCF-7 cells) | Fold-Reduction in IC95 (Combination) |
| Renieramycin M (alone) | 6.0 ± 0.5 nM[5] | Up to 4-fold[5] |
| Doxorubicin (alone) | 356 ± 25 nM[5] | Up to 8-fold[5] |
| Renieramycin M + Doxorubicin (1:50 ratio) | Synergistic (CI < 1)[5] | N/A |
Combination Index (CI) values , a quantitative measure of drug interaction, consistently fall below 1 for the simultaneous administration of Renieramycin M and Doxorubicin in various ratios (1:20 to 1:80), indicating synergy.[5] The most pronounced synergistic effects were observed at 1:50 and 1:40 molar ratios.[5]
Experimental Protocols
The following methodologies were employed to determine the synergistic effects of Renieramycin M and Doxorubicin.
1. Cell Viability (MTT) Assay:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates and incubated for 24 hours.
-
Drug Treatment: Cells are treated with various concentrations of Renieramycin M, Doxorubicin, or a combination of both for 72 hours.
-
MTT Addition: 10 μl of MTT labeling reagent (final concentration 0.5 mg/ml) is added to each well and incubated for 4 hours.
-
Solubilization: 100 μl of a solubilization solution is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at 500-600 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
2. Combination Index (CI) Analysis:
The synergistic, additive, or antagonistic effects of the drug combination are quantified by calculating the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn is used for this analysis. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[6]
Signaling Pathways and Mechanisms of Synergy
The synergistic cytotoxicity of Renieramycin M and Doxorubicin stems from their distinct and complementary mechanisms of action, targeting multiple pathways crucial for cancer cell survival.
Doxorubicin primarily acts by:
-
Intercalating into DNA.
-
Inhibiting topoisomerase II.
-
Generating reactive oxygen species (ROS).[7]
Renieramycin M contributes to cytotoxicity by:
-
Downregulating DNA replication and repair genes.[5]
-
Perturbing the ErbB/PI3K-Akt, integrin, and focal adhesion signaling pathways.[5][8]
The combination therapy results in a multi-pronged attack on cancer cells, leading to enhanced apoptosis and cell death.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. researchgate.net [researchgate.net]
- 4. Aranciamycins I and J, Antimycobacterial Anthracyclines from an Australian Marine-Derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Cytotoxicity of Renieramycin M and Doxorubicin in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synergistic Cytotoxicity of Renieramycin M and Doxorubicin in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antibacterial Spectrum of Aranciamycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of Aranciamycin with other established antibiotics, supported by available experimental data. It is designed to assist researchers in evaluating its potential as a therapeutic agent.
Comparative Antibacterial Spectrum
This compound, an anthracycline-type antibiotic, demonstrates a selective spectrum of activity, primarily targeting Gram-positive bacteria and certain mycobacteria.[1][2] It has been reported as noncytotoxic against Gram-negative bacteria and fungi.[1][2] The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and compares it with other clinically relevant antibiotics against various bacterial strains. It is important to note that this data is compiled from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Antibiotic | Staphylococcus aureus (including MRSA) | Mycobacterium bovis (BCG) | Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa) | Fungi (e.g., C. albicans) |
| This compound | IC50 > 1.1 µM[1][2] | IC50 0.7-1.7 µM[1][2] | IC50 > 30 µM[1][2] | IC50 > 30 µM[1][2] |
| Vancomycin (B549263) | MIC 1-4 µg/ml (MRSA)[3] | - | Generally not effective | Not effective |
| Linezolid | MIC 1-4 µg/ml (MRSA)[3] | - | Generally not effective | Not effective |
| Rifampicin (B610482) | Varies with resistance | MIC ≤ 1.0 µg/mL | Varies with species | Not effective |
Note: IC50 (half maximal inhibitory concentration) and MIC (minimum inhibitory concentration) are both measures of potency. Lower values indicate higher potency. Direct comparison of IC50 and MIC values should be done with caution as they are determined by different experimental endpoints. The data for Vancomycin, Linezolid, and Rifampicin are provided as general reference points and may vary significantly depending on the specific bacterial strain and testing methodology.
Experimental Protocols
The determination of the antibacterial spectrum of a compound like this compound relies on standardized methodologies to ensure reproducibility and comparability of results. The most common method is the determination of the Minimum Inhibitory Concentration (MIC) through broth microdilution.
Detailed Protocol: Broth Microdilution Method for MIC Determination
This protocol is a generalized procedure suitable for determining the MIC of natural products like this compound.
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of test bacteria (e.g., Staphylococcus aureus, Mycobacterium bovis BCG).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. For mycobacteria, Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) is typically used.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates.
-
Positive Control Antibiotic: An antibiotic with known activity against the test strains (e.g., vancomycin for S. aureus, rifampicin for M. bovis).
-
Negative Control: Broth medium without any antimicrobial agent.
-
Sterility Control: Broth medium without bacteria or antimicrobial agent.
2. Inoculum Preparation:
-
From an overnight culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate growth medium to achieve a range of desired concentrations.
-
Typically, 100 µL of broth is added to wells 2 through 12. 200 µL of the this compound working solution (at twice the highest desired final concentration) is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL from well 10 is discarded. Well 11 serves as the growth control (no antibiotic), and well 12 as the sterility control.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control well), bringing the final volume in each well to 200 µL.
-
Seal the plates to prevent evaporation and incubate at 35-37°C for 16-24 hours for most bacteria. Mycobacteria require longer incubation periods (e.g., 7-14 days).
5. Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth is assessed by observing turbidity in the wells. A clear well indicates inhibition of growth. The growth control well should be turbid.
Mechanism of Action and Signaling Pathway
This compound is an anthracycline antibiotic. The primary mechanism of action for this class of compounds involves the inhibition of topoisomerase II and intercalation into bacterial DNA.[4][5][6] This dual action disrupts DNA replication and transcription, ultimately leading to bacterial cell death.
Caption: General mechanism of action of anthracycline antibiotics.
Conclusion
This compound exhibits a promising and selective antibacterial spectrum, with notable activity against Gram-positive bacteria, including the surrogate for Mycobacterium tuberculosis. Its lack of activity against Gram-negative bacteria and fungi suggests a targeted mechanism. However, a comprehensive understanding of its clinical potential requires direct comparative studies against a broader panel of standard antibiotics under standardized conditions. The provided experimental protocol offers a framework for such validation studies. Further research into its specific molecular interactions and potential for synergy with other antimicrobials could further elucidate its therapeutic value.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthracycline - Wikipedia [en.wikipedia.org]
- 5. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of Aranciamycin Derivatives: A Guide for Researchers
For Immediate Release
This publication provides a comparative analysis of the potency of various Aranciamycin derivatives, offering valuable insights for researchers, scientists, and drug development professionals. This guide summarizes key experimental data, details relevant methodologies, and visualizes potential signaling pathways to facilitate further research and development in this promising class of compounds.
Data Summary: Potency of this compound Derivatives
The following table summarizes the available cytotoxic and antimicrobial data for various this compound derivatives. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values are presented to allow for a direct comparison of their potency.
| Derivative | Cell Line/Organism | Potency (IC50/MIC in µM) | Key Structural Feature(s) | Reference |
| This compound | Panel of human cancer cell lines | > 7.5 | Parent Compound | [1] |
| M. bovis (BCG) | 0.7 - 1.7 | [1] | ||
| This compound A | Panel of human cancer cell lines | > 7.5 | [1] | |
| M. bovis (BCG) | 0.7 - 1.7 | [1] | ||
| This compound E | MCF-7, MATU | More active than F & H | C1-Hydroxylation | [2] |
| This compound F | MCF-7, MATU | Less active than E & G | C7-D-amicetose, C13-Hydroxylation | [2] |
| This compound G | MCF-7, MATU | Most active derivative | C1-Hydroxylation, C7-D-amicetose | [2] |
| This compound H | MCF-7, MATU | Less active than E & G | [2] | |
| This compound I | Panel of human cancer cell lines | > 7.5 | [1] | |
| M. bovis (BCG) | 0.7 - 1.7 | [1] | ||
| This compound J | Panel of human cancer cell lines | > 7.5 | [1] | |
| M. bovis (BCG) | 0.7 - 1.7 | [1] |
Key Findings from the Data:
-
Hydroxylation at the C1 position of the this compound backbone appears to be a critical determinant for enhanced antitumor activity, as observed with the potent activity of Aranciamycins E and G.[2]
-
Several this compound derivatives, including the parent compound, exhibit significant activity against the Mycobacterium tuberculosis surrogate, M. bovis, with IC50 values in the sub-micromolar to low micromolar range.[1]
-
While showing potent antimycobacterial effects, the tested this compound derivatives (this compound, A, I, and J) displayed moderate cytotoxicity against a panel of human cancer cell lines.[1]
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, MATU, HepG2, A549, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Topoisomerase Inhibition Assay
This assay determines the ability of this compound derivatives to inhibit the activity of topoisomerase I or II, key enzymes in DNA replication and transcription.
Materials:
-
Purified human topoisomerase I or II
-
Supercoiled plasmid DNA (for topoisomerase I) or catenated kinetoplast DNA (kDNA) (for topoisomerase II)
-
Reaction buffer specific for topoisomerase I or II
-
This compound derivatives
-
Agarose (B213101) gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Green)
-
UV transilluminator
Procedure:
-
Set up the reaction mixture containing the reaction buffer, supercoiled plasmid DNA or kDNA, and varying concentrations of the this compound derivative.
-
Add the purified topoisomerase enzyme to initiate the reaction.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (containing SDS and proteinase K).
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase I is observed as a decrease in the conversion of supercoiled DNA to its relaxed form. Inhibition of topoisomerase II is observed as a decrease in the decatenation of kDNA into minicircles.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound derivatives.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat the cells with different concentrations of the this compound derivatives for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis) is determined.
Mandatory Visualizations
Proposed Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a proposed signaling pathway for apoptosis induced by this compound derivatives, based on the known mechanisms of anthracyclines and related compounds.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow for Comparative Potency Analysis
The diagram below outlines the general workflow for the comparative analysis of this compound derivatives' potency.
Caption: Workflow for evaluating this compound derivatives.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Aranciamycin
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
Aranciamycin, an anthracycline antibiotic, exhibits potent cytotoxic properties, making its proper handling and disposal a critical component of laboratory safety and environmental responsibility.[1] Adherence to stringent disposal protocols is essential to mitigate risks of exposure and prevent environmental contamination. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound and contaminated materials.
Core Principle: Handle as Hazardous Cytotoxic Waste
All materials contaminated with this compound must be treated as hazardous cytotoxic waste.[2] This includes unused product, stock solutions, contaminated labware, and personal protective equipment (PPE). Segregation from general laboratory waste at the point of generation is mandatory.[2]
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, the following safety measures must be in place to minimize occupational exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense when handling cytotoxic compounds. All personnel involved in the handling or disposal of this compound must wear:
-
Gloves: Double-gloving with chemotherapy-approved gloves is required.[3] Vinyl gloves are not suitable.[4] Gloves should be changed immediately if they become torn, punctured, or visibly contaminated.[4]
-
Gown: A disposable, solid-front gown designed for chemotherapy handling.
-
Eye and Face Protection: Safety glasses with side shields or a full-face shield must be worn.[5]
-
Respiratory Protection: An N95 respirator or higher is necessary when handling the powdered form of this compound or if there is a risk of aerosolization.[5][6]
Spill Management
In the event of an this compound spill, the area must be immediately secured and a "Caution: Cytotoxic Spill" sign posted.[2][5] Only personnel with appropriate PPE and a cytotoxic spill kit should conduct the cleanup.[5]
Waste Segregation and Disposal Procedures
Proper segregation and containment are crucial for the safe disposal of this compound waste.
| Waste Type | Container Requirements | Disposal Procedure |
| Solid Waste | Designated, leak-proof, puncture-resistant container with a sealable lid.[2] | Collect unused this compound powder, contaminated labware (e.g., pipette tips, tubes, flasks), and used PPE in a container clearly labeled "Cytotoxic Waste" or "Chemotherapy Waste."[2] Double-bagging the waste within the container is a recommended best practice.[2] |
| Liquid Waste | Approved, sealed, and leak-proof container for chemical waste.[2][7] | Collect all stock solutions and media containing this compound in a container labeled "Hazardous Waste: this compound" with a cytotoxic hazard symbol.[2][4] Do not dispose of liquid this compound waste down the sink. [2] |
| Sharps | Designated, puncture-resistant sharps container for cytotoxic waste.[2] | Immediately dispose of any needles, syringes, or other sharps contaminated with this compound into the designated sharps container.[2] If a syringe contains any residual volume of the drug, it must be disposed of as hazardous chemical waste in a specific bulk waste container, not a standard sharps container.[3] |
Final Disposal
The ultimate disposal of all this compound waste must be handled through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management service.[2][8] Store sealed and labeled waste containers in a designated, secure area away from general laboratory traffic until they are collected for high-temperature incineration.[2][9]
Experimental Workflow for this compound Disposal
The following diagram outlines the procedural flow for the safe disposal of this compound waste products.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. Aranciamycins I and J, Antimycobacterial Anthracyclines from an Australian Marine-Derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. web.uri.edu [web.uri.edu]
- 4. researchgate.net [researchgate.net]
- 5. kingstonhsc.ca [kingstonhsc.ca]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. Treatment Methods for Antibiotic Mycelial Residues: A Review [mdpi.com]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Aranciamycin
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Aranciamycin, a potent anthracycline antibiotic. Due to its cytotoxic nature, personal protective equipment (PPE) is not merely recommended; it is a critical component of laboratory safety to prevent exposure and ensure the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
The following table summarizes the mandatory PPE for handling this compound. This guidance is based on established protocols for potent cytotoxic compounds, including other anthracyclines like Doxorubicin.[1][2][3]
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated nitrile gloves. | Anthracyclines can penetrate latex gloves.[2] Double gloving allows for the frequent change of the outer pair, minimizing contamination risk.[3] |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects against splashes and airborne particles. A solid front provides maximum protection to the torso. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes, mists, or aerosols of this compound. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator. | Recommended when handling the powdered form of this compound or when there is a risk of generating aerosols.[1] |
| Footwear | Closed-toe shoes. | Protects feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, procedural workflow is paramount to minimize exposure and maintain a safe laboratory environment.
Preparation and Reconstitution:
-
Designated Area: All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a Class II Type B biological safety cabinet.[1][3]
-
Surface Protection: Line the work surface with an absorbent, plastic-backed pad to contain any potential spills.[1][3]
-
Gowning and Gloving: Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Reconstitution: If working with a powdered form, carefully unseal the vial. Use a syringe with a Luer-Lok™ fitting to add the diluent, directing the liquid down the side of the vial to minimize aerosolization.
-
Labeling: Immediately label the reconstituted vial with the chemical name, concentration, date of preparation, and appropriate hazard symbols.
Administration and In-Vitro/In-Vivo Use:
-
Transport: When moving this compound solutions, use a sealed, secondary container to prevent spills.
-
Aseptic Technique: For cell culture or animal studies, employ strict aseptic techniques to prevent contamination of your experiment and the laboratory environment.
-
Animal Handling: If administering this compound to animals, be aware that their waste (urine, feces, bedding) is considered contaminated and must be handled as hazardous waste.[1][3] Cages should be clearly labeled.[3]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Labware (pipette tips, tubes, etc.) | Dispose of in a chemotherapy waste container (typically a yellow or other color-coded, puncture-resistant container). |
| Contaminated PPE (gloves, gown, etc.) | Carefully remove PPE to avoid self-contamination and dispose of it immediately in a designated chemotherapy waste container. |
| Liquid Waste (e.g., from cell culture) | Treat as hazardous chemical waste. Do not pour down the drain. Collect in a labeled, leak-proof container for hazardous waste disposal. |
| Sharps (needles, syringes) | Dispose of immediately in a designated sharps container for incineration without recapping or bending the needles.[2][3] |
Emergency Procedures: In Case of Exposure or Spill
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.[1]
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
Inhalation:
-
Move to fresh air immediately.
-
Seek medical attention.
Spill:
-
Evacuate the immediate area.
-
If the spill is large, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
For minor spills, personnel with appropriate PPE should cover the spill with absorbent pads, working from the outside in.
-
Clean the spill area with a decontaminating solution (e.g., 10% bleach solution, followed by a water rinse for reusable surfaces).[3] Note that some sources advise against bleach for Doxorubicin, so institutional guidance should be followed.[1]
-
All materials used for cleanup must be disposed of as hazardous waste.[1][3]
Experimental Workflow and Safety Protocol
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
